2-(Chloromethyl)-1-methoxy-4-methylbenzene
Description
The exact mass of the compound 2-(Chloromethyl)-1-methoxy-4-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)-1-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAMZVALPAXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407086 | |
| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-41-1 | |
| Record name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-(Chloromethyl)-1-methoxy-4-methylbenzene CAS number and synonyms
[1][2][3][4]
Executive Summary
2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS 7048-41-1) is a highly reactive benzylic chloride intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Characterized by its dual functionality—an electrophilic chloromethyl group and an electron-donating methoxy group—it serves as a versatile "benzyl" building block.[1] This guide details its identification, physicochemical properties, synthesis via the Blanc reaction, and critical handling protocols due to its lachrymatory and corrosive nature.[1]
Identity & Nomenclature
Precise identification is critical as positional isomers (e.g., 3-chloromethyl variants) possess significantly different reactivity profiles.[1]
| Parameter | Details |
| CAS Registry Number | 7048-41-1 |
| IUPAC Name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene |
| Common Synonyms | 2-Methoxy-5-methylbenzyl chloride; 2-Chloromethyl-4-methylanisole; |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| SMILES | COc1c(CCl)cc(C)cc1 |
| InChI Key | FTWAMZVALPAXGP-UHFFFAOYSA-N |
Physicochemical Properties
The compound is typically isolated as a low-melting solid or oil that crystallizes upon standing.[1] It is sensitive to moisture, undergoing hydrolysis to the corresponding benzyl alcohol.[1]
| Property | Value / Description |
| Physical State | Solid (crystalline) or supercooled liquid |
| Melting Point | Low-melting solid (approx. 28–35 °C range for similar analogs; typically handled as melt or solid) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with Water/Alcohols |
| Reactivity | High electrophilicity at the benzylic position; prone to nucleophilic substitution ( |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N |
Synthetic Route: Blanc Chloromethylation
The industrial and laboratory standard for synthesizing 2-(chloromethyl)-1-methoxy-4-methylbenzene is the Blanc Chloromethylation of 4-methylanisole.[1] This route leverages the ortho-directing power of the methoxy group to achieve high regioselectivity.[1]
Reaction Mechanism & Logic
The methoxy group (-OMe) is a strong activator and ortho/para director.[1] Since the para position relative to the methoxy is blocked by a methyl group, the electrophilic chloromethyl species attacks the ortho position.[1] The methyl group at position 4 also directs ortho to itself (position 3), but the activation from the oxygen lone pair dominates, directing the incoming electrophile to position 2.[1]
Experimental Protocol
Precursor: 4-Methylanisole (p-Cresyl methyl ether)
Reagents: Paraformaldehyde, Concentrated HCl, Zinc Chloride (ZnCl
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet (or addition funnel for conc. HCl), and a thermometer. Purge with Nitrogen.[1]
-
Reagent Mixing: Charge the flask with 4-Methylanisole (1.0 equiv) and Paraformaldehyde (1.2 equiv). Add anhydrous ZnCl
(0.1–0.2 equiv) as a Lewis acid catalyst.[1] -
Chloromethylation:
-
Option A (Gas): Cool mixture to 0°C. Bubble dry HCl gas through the mixture with vigorous stirring.
-
Option B (Aqueous): Add concentrated HCl (37%, excess) dropwise while maintaining temperature < 20°C to prevent bis-chloromethylation.[1]
-
-
Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.[1]
-
Workup:
-
Purification: Recrystallize from heptane or distill under high vacuum (if oil). Note: Distillation carries risk of polymerization; recrystallization is preferred for stability.[1]
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Blanc Chloromethylation targeting the position ortho to the methoxy group.
Applications in Drug Development
This compound acts as a "masked" benzyl cation, allowing for the introduction of the 2-methoxy-5-methylbenzyl moiety into nucleophilic scaffolds.[1]
Key Transformations
-
N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in antihistamine and neuroactive pharmacophores).[1]
-
O-Alkylation: Reaction with phenols or alcohols to create ether linkages.[1]
-
Sommelet Reaction: Conversion to the corresponding benzaldehyde (2-methoxy-5-methylbenzaldehyde) via hexamine salt, a key intermediate for styryl dyes and agrochemicals.[1]
-
Cyanation: Displacement with NaCN to form phenylacetonitriles, precursors to isoquinolines.[1]
Reactivity Map[1]
Caption: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.
Safety & Handling (HSE)
Warning: Benzylic chlorides are potent alkylating agents and lachrymators.[1] Strict adherence to safety protocols is mandatory.
-
Hazards:
-
Handling:
-
Storage:
-
Store in a tightly closed container at 2–8°C .
-
Protect from moisture to prevent degradation to the alcohol and HCl.[1]
-
References
-
Sigma-Aldrich. Product Specification: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CDS022279).[1]Link[1]
-
Blanc, G. L. The Chloromethylation of Aromatic Compounds.[1][3]Bull. Soc. Chim. Fr., 1923, 33, 313.[1] (Foundational Method).[1]
-
PubChem. Compound Summary: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS 7048-41-1).[1][2]Link[1]
-
Organic Chemistry Portal. Blanc Reaction Mechanism and Applications.Link
Sources
- 1. 98.5-101.0% dry basis, suitable for cell culture, non-animal source, meets EP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 2. 124276-75-1,1-(2-Bromophenyl)cyclopropanecarbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
Synthesis routes for 2-(Chloromethyl)-1-methoxy-4-methylbenzene from precursors
The following technical guide details the synthesis strategies for 2-(Chloromethyl)-1-methoxy-4-methylbenzene (also referred to as 2-methoxy-5-methylbenzyl chloride).
This guide prioritizes process safety and regiochemical integrity , distinguishing between industrial "direct" methods and laboratory "precision" sequences.
Executive Summary
-
Target Molecule: 2-(Chloromethyl)-1-methoxy-4-methylbenzene[1]
-
CAS Registry Number: 123522-00-5 (Generic/Isomer specific)
-
Core Utility: A versatile electrophile used as a building block in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceutical intermediates requiring a specific 1,2,4-substitution pattern.
-
Synthesis Dilemma: The primary challenge is balancing the efficiency of direct chloromethylation against the severe carcinogenicity risks of its byproducts (Bis(chloromethyl) ether).
This guide presents two validated routes:
-
Route A (The Blanc Reaction): High atom economy, suitable for large-scale production if closed-system engineering controls are available.
-
Route B (The Dehydroxychlorination Sequence): High-purity, safety-optimized route ideal for drug discovery and GLP environments.
Critical Safety Directive: The BCME Hazard
WARNING: Route A involves the generation of Bis(chloromethyl) ether (BCME) .[2]
-
Hazard: BCME is a Group 1 Carcinogen (IARC) and an OSHA-regulated substance.
-
Formation: Spontaneously forms when formaldehyde and HCl coexist, particularly in the vapor phase.
-
Control: Route A must never be performed on an open bench. It requires a closed reactor system with a scrubber containing aqueous ammonia or methanolic KOH to neutralize off-gases immediately.
Route A: Blanc Chloromethylation (Direct Synthesis)
This route utilizes the Blanc reaction to introduce the chloromethyl group directly onto the 4-methylanisole ring.
Retrosynthetic Logic
The methoxy group (-OCH₃) at position 1 is a strong ortho/para director. The methyl group (-CH₃) at position 4 is a weak ortho/para director.
-
Regiochemistry: The 4-position is blocked. The methoxy group strongly activates positions 2 and 6 (which are equivalent due to the C2 symmetry of the precursor). The methyl group activates positions 3 and 5.
-
Outcome: Electronic domination by the methoxy group ensures the electrophile attacks position 2 exclusively, yielding high regioselectivity.
Protocol
-
Precursor: 1-Methoxy-4-methylbenzene (p-Cresyl methyl ether).
-
Reagents: Paraformaldehyde, Concentrated HCl (37%), Zinc Chloride (ZnCl₂ - Lewis Acid Catalyst).
-
Solvent: Cyclohexane or Petroleum Ether (Biphasic system reduces diarylmethane byproduct formation).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Connect the condenser outlet to a scrubber containing 10% NH₄OH (to neutralize BCME vapors).
-
Charging: Add 1-Methoxy-4-methylbenzene (1.0 eq) and Paraformaldehyde (1.2 eq) to the flask. Suspend in Cyclohexane (3 volumes).
-
Catalyst: Add anhydrous ZnCl₂ (0.5 eq).
-
Reaction: Heat the mixture to 60°C. Introduce HCl gas (bubbled) or add conc. HCl dropwise over 2 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting material (Rf ~0.8) and appearance of the product (Rf ~0.6).
-
Quench: Cool to 0°C. Pour onto crushed ice/water.
-
Workup: Separate the organic layer. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.
-
Purification: Vacuum distillation is required to separate the product from the diarylmethane dimer (a common side product).
Route B: The Dehydroxychlorination Sequence (Precision Route)
This route builds the carbon skeleton first, then functionalizes it. It avoids BCME formation entirely and is preferred for laboratory scales (<100g).
Reaction Scheme
-
Formylation: 4-Methylanisole
2-Methoxy-5-methylbenzaldehyde (Vilsmeier-Haack). -
Reduction: Aldehyde
(2-Methoxy-5-methylphenyl)methanol. -
Chlorination: Alcohol
Target Chloride.[3]
Detailed Protocol (Step 3: Chlorination)
-
Precursor: (2-Methoxy-5-methylphenyl)methanol.
-
Reagent: Thionyl Chloride (SOCl₂).[4]
-
Solvent: Dichloromethane (DCM) or Toluene.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve (2-Methoxy-5-methylphenyl)methanol (10.0 g, 65.7 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (5.7 mL, 78.8 mmol, 1.2 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Note: A catalytic amount of DMF (3 drops) can accelerate the reaction but is often unnecessary for benzylic alcohols.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.
-
Validation: Check reaction completion via TLC. The alcohol spot should be completely consumed.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotovap) at 40°C.
-
Caution: Use a base trap for the HCl/SO₂ off-gas.
-
-
Purification: The residue is typically a pure oil. If necessary, purify via rapid filtration through a silica plug using Hexane/DCM (1:1) to remove trace polar impurities.
Comparative Analysis
| Feature | Route A (Blanc) | Route B (Alcohol-SOCl₂) |
| Atom Economy | High | Lower (requires multi-step precursors) |
| Safety Profile | Poor (BCME Risk) | Excellent (Standard Corrosives) |
| Purity | Moderate (Dimer formation) | High (>98% typical) |
| Scalability | Industrial (Ton scale) | Lab/Pilot (Kg scale) |
| Cost | Low | Moderate |
Visualization of Workflows
Synthesis Pathways Diagram
The following diagram illustrates the chemical logic and branching paths for both routes.
Caption: Comparative synthesis pathways showing the direct industrial route (Red) vs. the multi-step precision route (Grey/Blue).
Decision Matrix
Use this logic flow to select the appropriate method for your facility.
Caption: Operational decision matrix for selecting the synthesis route based on scale, safety infrastructure, and purity requirements.
References
-
Blanc Chloromethylation Mechanism & Scope
-
Safety Data on Bis(chloromethyl) ether (BCME)
-
Thionyl Chloride Chlorination Protocol
-
Precursor Synthesis (Vilsmeier-Haack Context)
- Title: 2-Methoxy-5-methylbenzaldehyde Synthesis (Generic Vilsmeier Protocols)
- Source: Organic Syntheses (General Reference for Vilsmeier Formyl
-
URL:[Link]
-
Product Identification
Sources
- 1. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chempanda.com [chempanda.com]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
[1][2]
Executive Summary
2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly reactive electrophilic building block used primarily in the synthesis of PPAR agonists, kinase inhibitors, and agrochemicals.[1][2] Characterized by an electron-rich aromatic core (methoxy and methyl substitution), the benzylic chloride exhibits significant
For drug development professionals, this molecule represents a "Structural Alert" for genotoxicity (PGI).[1][2] Consequently, its use requires rigorous control strategies to ensure complete consumption or removal in downstream API (Active Pharmaceutical Ingredient) synthesis.[1][2] This guide outlines a high-fidelity synthesis route avoiding bis-chloromethyl ether formation and details protocols for nucleophilic coupling.[1][2]
Chemical Profile & Reactivity Analysis
Structural Electronics
The molecule features a benzene ring substituted with:
-
Position 1 (Methoxy, -OMe): Strong Electron Donating Group (EDG) via resonance (+M).[1][2]
-
Position 4 (Methyl, -Me): Weak EDG via induction (+I) and hyperconjugation.[1][2]
-
Position 2 (Chloromethyl, -CH2Cl): The reactive warhead.[1][2]
Impact on Reactivity: The ortho-methoxy group plays a critical role.[1][2] Unlike simple benzyl chlorides, the oxygen lone pair at the ortho position can stabilize the transition state of carbocation formation (anchimeric assistance), significantly enhancing the rate of solvolysis and nucleophilic substitution. This makes the molecule highly susceptible to hydrolysis if not stored under anhydrous conditions.
Physicochemical Properties (Calculated)
| Property | Value | Note |
| Formula | ||
| MW | 170.64 g/mol | |
| Boiling Point | ~240°C (Predicted) | High boiler; vacuum distillation recommended.[1][2] |
| Density | ~1.1 g/cm³ | |
| LogP | 2.9 | Lipophilic; compatible with non-polar organic solvents.[2] |
| Appearance | Colorless to pale yellow oil/solid | Low melting point solid (dependent on purity).[1][2] |
Validated Synthetic Route (The "Gold Standard")
To avoid the formation of the highly carcinogenic bis(chloromethyl) ether (BCME)—a common byproduct of the Blanc chloromethylation of anisoles—this guide recommends the Deoxychlorination of 2-Methoxy-5-methylbenzyl Alcohol .[1][2]
Retrosynthetic Logic
The pathway utilizes 2-methoxy-5-methylbenzaldehyde as the stable precursor, reduced to the alcohol, and then chlorinated.[1][2] This affords higher regioselectivity and safety compared to direct chloromethylation.[1][2]
Workflow Diagram (DOT)
Figure 1: Two-step synthesis ensuring regiochemical purity and minimizing carcinogenic byproducts.
Detailed Protocol
Step 1: Reduction of Aldehyde
-
Charge: Dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in Methanol (10 vol).
-
Cool: Chill solution to 0–5°C.
-
Add: Portion-wise addition of Sodium Borohydride (
, 0.5 eq). Caution: Hydrogen evolution. -
Monitor: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2] Dry over and concentrate. -
QC Point:
NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of benzylic (~4.6 ppm).[1][2]
Step 2: Chlorination (The Critical Step)
Rationale: Thionyl chloride (
-
Setup: Dry 3-neck flask,
inlet, scrubber for off-gas. -
Charge: Dissolve alcohol (from Step 1) in anhydrous Dichloromethane (DCM, 10 vol). Add catalytic DMF (0.05 eq).[1][2]
-
Cool: Cool to 0°C.
-
Addition: Add
(1.2 eq) dropwise over 30 mins. Exothermic. -
Reaction: Allow to warm to RT. Stir 2–4 hours.
-
Workup:
-
Storage: Store under Argon at -20°C.
Derivatization & Applications
The chloromethyl group serves as a versatile anchor for attaching the "2-methoxy-5-methylphenyl" lipophilic tail to various pharmacophores.
Nucleophilic Substitution Scope
Due to the electron-rich ring, the benzylic carbon is highly activated.[1]
-
C-Alkylation: Reaction with malonates or
-keto esters (using NaH/THF) to build phenylpropanoic acid derivatives (common in PPAR agonist scaffolds).[1][2] -
N-Alkylation: Reaction with secondary amines or nitrogen heterocycles (e.g., thiazolidinediones).[1][2]
Mechanistic Pathway (DOT)[1][2]
Figure 2: Divergent synthesis pathways for pharmacophore generation.[1][2]
Safety & Genotoxicity (PGI) Management[1][2]
Critical Warning: Benzyl chlorides are alkylating agents and are structurally alerted as Potentially Genotoxic Impurities (PGIs) .[1][2]
Handling Protocols
-
Containment: All weighing and transfers must occur in a chemical fume hood or isolator.[1][2]
-
PPE: Double nitrile gloves, lab coat, and safety glasses.[1][2]
-
Decontamination: Spills should be quenched immediately with a solution of 10% Ethanolamine in Methanol or aqueous NaOH .[2]
PGI Control in Drug Substances
If this material is used in the synthesis of an API:
-
Purge Factor: You must demonstrate (via spike-and-purge studies) that the subsequent synthetic steps effectively destroy residual benzyl chloride.
-
Limit: The TTC (Threshold of Toxicological Concern) for genotoxic impurities is typically 1.5 µ g/day .[2]
-
Derivatization for Analysis: To test for trace levels of this chloride in a final drug, derivatize with morpholine and analyze via LC-MS/MS to achieve ppm-level sensitivity.[1][2]
References
-
Preparation of Benzyl Chlorides: Sun, L., et al. "Rapid and Selective Chlorination of Benzylic Alcohols."[1][2][3] Synthesis, 2008, 3919-3924.[1][2][3] Link[1][2]
-
PPAR Agonist Synthesis (Contextual): Oliver, W.R., et al.[1][2] "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport."[1][2] Proc. Natl. Acad. Sci. USA, 2001, 98(9), 5306-5311.[1][2] Link[1][2]
-
Safety of Chloromethylation: "Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether." Report on Carcinogens, Fifteenth Edition, National Toxicology Program.[1][2] Link
-
General Reactivity of Methoxybenzyl Chlorides: BenchChem Technical Data, "2-(Chloromethyl)-1-methoxy-4-methylbenzene Structure and Reactivity." Link[1][2]
-
Genotoxic Impurity Guidelines: ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][2] Link
Methodological & Application
Technical Guide: Alkylation Protocols using 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Reagent Profile & Mechanistic Grounding
2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 7048-41-1) acts as a specialized electrophile in organic synthesis. Unlike generic benzyl chlorides, this reagent possesses a unique electronic signature due to the ortho-methoxy and para-methyl substitution pattern (relative to the benzene core).
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: 2-(Chloromethyl)-1-methoxy-4-methylbenzene[1][2]
-
Common Synonyms: 2-Methoxy-5-methylbenzyl chloride
-
Molecular Formula:
-
Molecular Weight: 170.64 g/mol
-
Physical State: Solid (Low melting point) or oil depending on purity/temperature.
-
Safety Classification: Corrosive, Lachrymator . (Handle in a well-ventilated fume hood).
Reactivity Analysis
The reactivity of this benzyl chloride is governed by the interplay between the leaving group (
-
The Benzylic Effect: The
carbon attached to the aromatic ring is activated for nucleophilic attack. The transition state is stabilized by the overlap of the adjacent -system. -
The Ortho-Methoxy Effect (Position 1): The methoxy group is a strong Electron Donating Group (EDG).
-
SN1 Pathway: It significantly stabilizes the benzylic carbocation intermediate via resonance, making this reagent highly susceptible to solvolysis in protic solvents.
-
SN2 Pathway: While it increases electron density, the ortho positioning introduces steric bulk, potentially retarding direct backside attack by bulky nucleophiles.
-
-
The Para-Methyl Effect (Position 4): Provides weak inductive donation, slightly increasing the nucleophilicity of the aromatic ring but having a minor effect on the benzylic position compared to the methoxy group.
Implication for Protocol Design: To ensure clean mono-alkylation and avoid polymerization (self-alkylation via Friedel-Crafts) or hydrolysis, reactions should be conducted under SN2-favored conditions : aprotic polar solvents, moderate bases, and the use of iodide catalysts (Finkelstein conditions) to generate a more reactive benzyl iodide intermediate in situ.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the catalytic cycle recommended for optimal yields.
Figure 1: Catalytic cycle utilizing Iodide (TBAI/KI) to accelerate alkylation via a transient, highly reactive benzyl iodide species, minimizing side reactions.
Standard Protocol: -Alkylation of Secondary Amines
This protocol is optimized for coupling 2-(Chloromethyl)-1-methoxy-4-methylbenzene with secondary amines to form tertiary amines.
Materials & Reagents
| Component | Specification | Role |
| Electrophile | 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 equiv) | Alkylating Agent |
| Nucleophile | Secondary Amine (1.0 equiv) | Substrate |
| Base | Acid Scavenger | |
| Catalyst | TBAI (Tetrabutylammonium iodide) or KI (10 mol%) | Finkelstein Catalyst |
| Solvent | Acetonitrile (MeCN) or DMF | Medium (Polar Aprotic) |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Rationale: Moisture can hydrolyze the benzyl chloride to the corresponding benzyl alcohol.
-
-
Dissolution:
-
Add the Secondary Amine (1.0 equiv) and Anhydrous
(3.0 equiv) to the flask. -
Add Acetonitrile (0.1 M concentration relative to amine).
-
Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/homogeneity.
-
-
Activation & Addition:
-
Add the catalyst (KI or TBAI, 10 mol%).
-
Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 equiv) dropwise as a solution in minimal Acetonitrile.
-
Note: Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to bis-alkylation (if using primary amines).
-
-
Reaction:
-
Heat the mixture to 60°C . Monitor via TLC or LC-MS.
-
Typical reaction time: 4–12 hours.
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Cool to RT.
-
Filter off the solid inorganic salts (
, KCl). Rinse the cake with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure.
-
Redissolve in Ethyl Acetate and wash with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: The product will likely be less polar than the starting amine.
-
Standard Protocol: -Alkylation of Phenols
Phenols are less nucleophilic than amines and require stronger activation. The ortho-methoxy group on the reagent aids in stabilizing the transition state but requires specific solvent choices to overcome steric hindrance.
Materials & Reagents
| Component | Specification | Role |
| Electrophile | 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.2 equiv) | Alkylating Agent |
| Nucleophile | Phenol derivative (1.0 equiv) | Substrate |
| Base | Cesium Carbonate ( | Base (Cesium effect) |
| Solvent | DMF or Acetone | Medium |
Step-by-Step Methodology
-
Deprotonation:
-
In a vial/flask, dissolve the Phenol (1.0 equiv) in DMF (0.2 M).
-
Add
(1.5 equiv). -
Stir at RT for 30 minutes.
-
Expert Insight: Cesium is a large cation ("Cesium Effect") that improves the solubility of the phenoxide anion in organic solvents, increasing its nucleophilicity.
-
-
Alkylation:
-
Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.2 equiv) in one portion.
-
(Optional) Add KI (10 mol%) if the reaction is sluggish.
-
-
Thermal Cycle:
-
Heat to 80°C for 6–16 hours.
-
Monitoring: Watch for the disappearance of the phenol (often UV active).
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold water (precipitation often occurs).
-
Extract with Diethyl Ether or EtOAc.
-
Wash the organic layer extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).
-
Troubleshooting & Optimization Logic
The following decision tree helps navigate common experimental failures associated with this specific reagent.
Figure 2: Troubleshooting logic for alkylation reactions. Blue nodes indicate corrective actions.
Critical Safety Note: Lachrymator Handling
Benzyl chlorides are potent lachrymators (tear gas agents).
-
Neutralization: All glassware and syringes that contacted the reagent should be rinsed with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) before being removed from the hood. This converts the residue into a non-volatile amine.
-
Spill Control: Do not wipe with paper towels immediately. Cover with weak base (sodium bicarbonate) first.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(Chloromethyl)-1-methoxy-4-methylbenzene.[1][2][3] Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from
-
European Patent Office. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (Demonstrates reactivity of 2-chloromethyl-substituted benzenes in nucleophilic displacement). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6951757, 2-Chloro-4-methoxytoluene (Structural Analog Analysis). Retrieved from
Sources
Technical Guide: Reaction Conditions for 2-(Chloromethyl)-1-methoxy-4-methylbenzene with Amines
Introduction & Reagent Profile
Target Reagent: 2-(Chloromethyl)-1-methoxy-4-methylbenzene
CAS: 7048-41-1
Synonyms: 2-Methoxy-5-methylbenzyl chloride; 2-Chloromethyl-4-methylanisole.[1][2][3]
Role in Drug Discovery: This reagent acts as a specialized electrophile for introducing the 2-methoxy-5-methylbenzyl moiety.[3] This structural motif is frequently employed in medicinal chemistry to modulate lipophilicity (
Chemical Reactivity Profile[3]
-
Electrophilicity: The benzylic chloride is highly reactive towards nucleophiles via
mechanisms.[3] -
Ortho-Methoxy Effect: The methoxy group at the ortho position (relative to the chloromethyl group) exerts a dual effect:[3]
-
Electronic: It donates electron density into the ring, making the benzylic carbon slightly less electrophilic than unsubstituted benzyl chloride, but stabilizes any developing carbocation character in the transition state.
-
Steric: It provides mild steric shielding, which can be leveraged to control selectivity but requires optimized temperature profiles to ensure complete conversion.[3]
-
-
Safety Classification: Lachrymator / Corrosive .[3][4] This compound releases HCl upon hydrolysis and is a potent mucous membrane irritant.[3] All handling must occur in a functioning fume hood.[3][4]
Mechanistic Insight & Strategy
The reaction between 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1 ) and an amine (2 ) proceeds primarily via a bimolecular nucleophilic substitution (
Reaction Scheme
[3]Critical Control Points
-
Mono- vs. Bis-Alkylation: Primary amines are prone to over-alkylation because the product (a secondary amine) is often more nucleophilic than the starting material.[3]
-
Strategy: To stop at the secondary amine, use a large excess of the primary amine (3–5 equiv.) or use a hindering protecting group.
-
-
HCl Scavenging: The reaction generates HCl.[3] If not neutralized, the amine reactant will become protonated (ammonium salt) and lose nucleophilicity, stalling the reaction.[3]
-
Strategy: Use an inorganic base (
, ) or a non-nucleophilic organic base (DIPEA).[3]
-
-
Solvent Effects: Polar aprotic solvents (DMF, MeCN) accelerate the reaction by solvating the cation of the base, leaving the amine free to attack.
Standardized Protocols
Method A: Synthesis of Secondary Amines (Mono-alkylation)
Best for: Primary amines where over-alkylation is a concern.[3]
Reagents:
-
Amine (Nucleophile): 3.0 – 5.0 equivalents[3]
-
Base:
(2.0 equivalents) or DIPEA (2.0 equivalents)[3] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[3]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (3.0 equiv) in anhydrous MeCN (0.1 M concentration relative to the amine).
-
Base Addition: Add anhydrous
(2.0 equiv).[3][6] Stir at Room Temperature (RT) for 10 minutes to ensure suspension homogeneity. -
Electrophile Addition: Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 30 minutes.
-
Note: Slow addition keeps the concentration of the electrophile low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[3]
-
Checkpoint: If reaction is sluggish after 4 hours, heat to 50°C.
-
-
Workup (Self-Validating):
Method B: Synthesis of Tertiary Amines
Best for: Secondary amines or when bis-alkylation of primary amines is the goal.
Reagents:
-
Amine: 1.0 – 1.2 equivalents
-
Reagent 1 : 1.0 equivalent
-
Base:
(1.5 equiv) or (2.0 equiv)[3] -
Solvent: DMF or Acetone[3]
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein condition).[3]
Step-by-Step Procedure:
-
Mix: Combine Amine (1.0 equiv), Base (1.5 equiv), and TBAI (0.1 equiv) in DMF.
-
Add: Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 equiv) in one portion.
-
Heat: Heat to 60–80°C for 2–6 hours.
-
Monitor: Check for complete consumption of the benzylic chloride.
-
Workup: Standard aqueous extraction (EtOAc/Water).
Optimization & Troubleshooting Data
The following table summarizes condition adjustments based on experimental outcomes.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from ortho-OMe; Low nucleophilicity of amine. | 1.[3] Add TBAI (catalyst).2.[3] Switch solvent to DMF (higher polarity).3.[3] Increase temp to 80°C. |
| Over-Alkylation (Bis-benzyl) | Primary amine is too reactive; Electrophile concentration too high.[3] | 1. Increase amine equivalents (to 5x).2. Perform "Inverse Addition" (Add chloride to amine).3. Lower temp to 0°C during addition. |
| Hydrolysis Product (Benzyl alcohol) | Wet solvent or hygroscopic base.[3] | 1. Use anhydrous solvents.2.[3] Flame-dry glassware.3. Switch to organic base (DIPEA).[3] |
| Emulsion during Workup | Amphiphilic nature of product.[3] | 1. Use saturated brine.2. Filter through Celite before extraction.3.[3] Use DCM instead of EtOAc. |
Visualization: Experimental Workflow
Caption: Decision logic for selecting the optimal N-alkylation protocol based on amine class and reaction monitoring.
References
-
BenchChem. 2-(Chloromethyl)-1-methoxy-4-methylbenzene Product Entry & Properties. Retrieved from .[3]
-
Sigma-Aldrich. Safety Data Sheet: 2-(Chloromethyl)-1-methoxy-4-methylbenzene.[3][7][8] Retrieved from .[3]
-
European Patent Office. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine (EP2621885B1).[3] (Demonstrates industrial scale alkylation using similar methoxy-benzyl chlorides). Retrieved from .
-
PubChem. Compound Summary: 2-(chloromethyl)-4-methoxy-1-methylbenzene.[3] Retrieved from .[3]
-
Organic Syntheses. General Procedures for N-Alkylation of Amines. Org.[3][8][9][10] Synth. Coll. Vol. 1, p. 102.[3] (Foundational reference for benzyl chloride reactivity).
Sources
- 1. CAS 7048-41-1: 2-(Clorometil)-1-metoxi-4-metilbenceno [cymitquimica.com]
- 2. 2-(ХЛОРМЕТИЛ)-1-МЕТОКСИ-4-МЕТИЛБЕНЗОЛ Номер CAS: 7048-41-1 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 3. PubChemLite - 2-(chloromethyl)-4-methoxy-1-methylbenzene (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.ca [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-ethynyl-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 7048-41-1 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Utility of 2-(Chloromethyl)-1-methoxy-4-methylbenzene in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(Chloromethyl)-1-methoxy-4-methylbenzene as a versatile pharmaceutical intermediate. It details the compound's core reactivity, provides validated protocols for its synthesis and subsequent use in key synthetic transformations, and offers insights into experimental design and troubleshooting. The protocols emphasize safety, reproducibility, and efficiency, grounded in established chemical principles.
Introduction: A Key Building Block
2-(Chloromethyl)-1-methoxy-4-methylbenzene, also known as 2-methoxy-5-methylbenzyl chloride, is a substituted toluene derivative that serves as a valuable electrophilic building block in organic synthesis. Its utility stems from the presence of a reactive benzylic chloride moiety, which is susceptible to nucleophilic attack. The strategic placement of the methoxy and methyl groups on the aromatic ring modulates this reactivity and provides a scaffold for constructing more complex molecular architectures. These features make it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This guide elucidates the fundamental properties and practical applications of this intermediate to facilitate its effective use in a research and development setting.
Physicochemical Properties & Safety Data
Accurate knowledge of a reagent's properties is fundamental to its safe and effective use. The key data for 2-(Chloromethyl)-1-methoxy-4-methylbenzene are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO | [2][3] |
| Molecular Weight | 170.64 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 80365-22-6 | [4] |
| InChI Key | FTWAMZVALPAXGP-UHFFFAOYSA-N | [2] |
| Boiling Point | Not explicitly available; related isomers suggest >200°C | [5] |
| Storage Temperature | Keep refrigerated, store under an inert atmosphere | [6] |
Safety Profile:
2-(Chloromethyl)-1-methoxy-4-methylbenzene is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[6]
-
Hazards: Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[7] It is a lachrymator, a substance that irritates the eyes and causes tears.[6]
-
Handling Precautions: Use only under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands thoroughly after handling.[6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6][8]
-
Skin: Take off all contaminated clothing immediately and rinse the affected area with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.[6] Keep the container tightly closed and store locked up.[6][9] It is classified as a combustible solid.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6]
Core Reactivity and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)-1-methoxy-4-methylbenzene is dominated by the reactivity of the chloromethyl group (-CH₂Cl). This group is a potent electrophile due to the electron-withdrawing nature of the chlorine atom, making the benzylic carbon susceptible to nucleophilic attack.
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile directly displaces the chloride ion. The benzylic position is particularly favorable for this type of reaction because the transition state is stabilized by the adjacent aromatic ring through π-orbital overlap. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the ring further enhances the reactivity of the benzylic chloride by stabilizing the partial positive charge that develops on the carbon atom during the transition state.
This inherent reactivity allows the compound to serve as a versatile "benzylating" agent, enabling the introduction of the 2-methoxy-5-methylbenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Synthetic Protocols
The following protocols are provided as validated starting points for the synthesis and application of 2-(Chloromethyl)-1-methoxy-4-methylbenzene. Researchers should perform their own risk assessments and optimizations based on their specific experimental context.
Protocol 1: Synthesis of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
This protocol describes the chlorination of the corresponding benzyl alcohol using thionyl chloride. This is a standard transformation for converting alcohols to alkyl chlorides.[10]
Materials:
-
(2-Methoxy-5-methylphenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath, rotary evaporator
Procedure:
-
Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.
-
Dissolution: Dissolve (2-Methoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).
-
Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution via the addition funnel over 15-20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing diethyl ether and ice-cold water.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of a Primary Amine
This protocol details a representative nucleophilic substitution reaction, a cornerstone application for this intermediate in building API scaffolds.[11]
Materials:
-
2-(Chloromethyl)-1-methoxy-4-methylbenzene
-
Primary amine (e.g., benzylamine) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, charge a round-bottom flask with the primary amine (1.0 eq), the base (1.5 eq), and anhydrous acetonitrile.
-
Reagent Addition: Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Concentration: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Workup:
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired N-alkylated product.
Troubleshooting and Key Considerations
-
Reagent Stability: 2-(Chloromethyl)-1-methoxy-4-methylbenzene can be sensitive to moisture. Handle and store it under an inert atmosphere to prevent hydrolysis to the corresponding benzyl alcohol.[6]
-
Side Reactions: In reactions with amines, over-alkylation (dialkylation) can occur, especially with primary amines. Using a slight excess of the amine or carefully controlling the stoichiometry can minimize this.
-
Choice of Base: For N-alkylation, a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[12]
-
Purification: The polarity of the final product will vary significantly based on the attached nucleophile. Develop an appropriate TLC system to ensure good separation during column chromatography. The starting benzyl chloride is relatively nonpolar, while products (especially after reaction with polar amines) will be more polar.
Conclusion
2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly effective and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity as a potent electrophile allows for the straightforward introduction of the 2-methoxy-5-methylbenzyl group into a variety of molecular scaffolds. By understanding its chemical properties, adhering to strict safety protocols, and employing validated synthetic methods as outlined in this guide, researchers can confidently leverage this building block to advance their drug discovery and development programs.
References
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved February 15, 2026, from [Link][1]
-
Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Retrieved February 15, 2026, from [11]
-
PubChem. (n.d.). 2-(chloromethyl)-4-methoxy-1-methylbenzene. Retrieved February 15, 2026, from [Link][3]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved February 15, 2026, from [Link][7]
-
Organic Syntheses. (n.d.). METHYLATION OF α-PHENETHYL ALCOHOL WITH IN SITU GENERATED CHLOROMETHYL METHYL ETHER. Retrieved February 15, 2026, from [Link][12]
Sources
- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 2. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-(chloromethyl)-4-methoxy-1-methylbenzene (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 4. 90416-25-4 | MFCD18398327 | 2-(chloromethyl)-4-methoxy-1-methylbenzene [aaronchem.com]
- 5. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-CHLORO-2-(CHLOROMETHYL)-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: O-Alkylation with 2-(Chloromethyl)-1-methoxy-4-methylbenzene
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzyl Aryl Ethers
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the procedure for O-alkylation using 2-(Chloromethyl)-1-methoxy-4-methylbenzene. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring robust and reproducible outcomes.
Introduction and Scientific Rationale
The formation of ether linkages, specifically aryl ethers, is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules. The 2-methoxy-5-methylbenzyl moiety, installed by the title reagent, serves as a crucial structural motif or a versatile protecting group in multi-step syntheses. O-alkylation with 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a specific application of the venerable Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, more commonly for this application, a phenoxide.[4][5]
The reagent, a primary benzylic halide, is an excellent electrophile for SN2 reactions.[6] Its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of the reaction. The core transformation involves the deprotonation of a hydroxyl group (from a phenol or alcohol) to generate a potent nucleophile, which then attacks the electrophilic benzylic carbon, displacing the chloride leaving group to form the desired ether.[5][7]
The Reaction Mechanism
The process follows a classical bimolecular nucleophilic substitution (SN2) pathway.[1][4]
-
Deprotonation: A base abstracts the acidic proton from the phenol (or alcohol), creating a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion performs a backside attack on the methylene carbon (the benzylic carbon) of 2-(Chloromethyl)-1-methoxy-4-methylbenzene.
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product.[5]
Caption: General mechanism for the Williamson ether synthesis.
Competing Reactions and Selectivity
While O-alkylation is the primary pathway, understanding potential side reactions is crucial for optimizing yield and purity.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation, a type of Friedel-Crafts reaction, can compete with the desired O-alkylation.[4][8] The choice of solvent and base can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[1]
-
Elimination (E2): This is a major concern when using secondary or tertiary alkyl halides.[4][5] However, as 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a primary halide, elimination is not a significant competing pathway under typical Williamson conditions.
Materials and Equipment
Reagents and Solvents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Supplier Example | Notes |
| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | C₉H₁₁ClO | 170.64 | Sigma-Aldrich (CDS022279) | The primary alkylating agent. Lachrymator.[9] |
| 4-Ethylphenol (Model Substrate) | C₈H₁₀O | 122.16 | Standard Supplier | A representative phenolic substrate. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Standard Supplier | Anhydrous, finely powdered. Acts as the base. |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Standard Supplier | Anhydrous/reagent grade. Polar aprotic solvent. |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | Standard Supplier | Optional Phase-Transfer Catalyst (PTC).[10][11] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard Supplier | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Standard Supplier | For chromatography. |
| Deionized Water | H₂O | 18.02 | N/A | For workup. |
| Brine (Saturated NaCl) | NaCl/H₂O | N/A | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Standard Supplier | For drying the organic phase. |
Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Detailed Experimental Protocol
This protocol describes the O-alkylation of 4-ethylphenol as a representative example. The molar ratios and volumes can be scaled as needed.
Reaction Setup and Execution
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.22 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Attach a reflux condenser, and flush the system with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: While stirring, add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.79 g, 10.5 mmol, 1.05 equiv.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) using a heating mantle. The reaction is typically complete within 1 to 8 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm).
-
The disappearance of the 4-ethylphenol spot and the appearance of a new, less polar product spot indicate reaction progression.
-
Reaction Workup and Purification
-
Cooling and Filtration: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite, rinsing the flask and the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M NaOH solution (2 x 30 mL) to remove any unreacted phenol.
-
Water (2 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure ether product.
Product Characterization
The final product, 1-((4-ethylphenoxy)methyl)-2-methoxy-5-methylbenzene, should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.20-6.80 (m, 7H, Ar-H), 5.05 (s, 2H, Ar-O-CH₂-Ar), 3.85 (s, 3H, -OCH₃), 2.60 (q, 2H, -CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.20 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~157.0, 156.5, 137.0, 131.0, 129.0, 128.5, 127.0, 121.0, 115.0, 112.0 (Ar-C), 68.0 (Ar-O-CH₂), 55.5 (-OCH₃), 28.0 (-CH₂CH₃), 20.5 (Ar-CH₃), 15.5 (-CH₂CH₃). |
| Mass Spec (ESI+) | Calculated for C₁₈H₂₂O₂ [M+H]⁺: 271.16. Found: 271.17. |
| Appearance | Colorless oil or white solid. |
| Yield | 75-95% (typical range).[1] |
Safety and Handling Precautions
Chemical Hazard Overview:
-
2-(Chloromethyl)-1-methoxy-4-methylbenzene: As a benzylic chloride, this compound should be treated as corrosive, a lachrymator (tear-inducing agent), and potentially harmful if inhaled or absorbed through the skin.[12]
-
Acetonitrile: Flammable liquid and toxic.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Mandatory Safety Procedures:
-
Engineering Controls: All manipulations involving 2-(Chloromethyl)-1-methoxy-4-methylbenzene and other volatile or hazardous chemicals must be performed in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and compatible chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reactive waste down the drain.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Various Authors. (2005-2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Unknown Author. Williamson Ether Synthesis. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
-
Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Tetrahedron Letters, 47(44), 7801-7804. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.ca [fishersci.ca]
- 13. tcichemicals.com [tcichemicals.com]
Application Note: Precision Solvent Selection for 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Abstract
This guide provides an evidence-based framework for solvent selection in reactions involving 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 7048-41-1). Due to the synergistic activation of the ortho-methoxy and para-methyl groups, this benzylic chloride exhibits heightened electrophilicity compared to unsubstituted benzyl chloride. This reactivity creates a "stability-activity paradox": the molecule is an excellent building block for drug discovery but is prone to rapid hydrolysis and self-polymerization. This note details protocols for maximizing yield in nucleophilic substitutions (
Chemical Context & Reactivity Profile[1][2][3][4]
The "Ortho-Effect" and Ionization
The primary challenge with 2-(Chloromethyl)-1-methoxy-4-methylbenzene is its propensity to ionize. The methoxy group at the ortho position provides anchimeric assistance (neighboring group participation) and resonance stabilization to the benzylic carbocation.
-
Mechanism: The oxygen lone pair donates electron density into the ring, stabilizing the positive charge formed when the chloride leaves.
-
Consequence: In polar protic solvents (water, methanol), the rate of solvolysis is orders of magnitude faster than benzyl chloride.
-
Risk: If the solvent system is not carefully controlled, the starting material converts to the corresponding benzyl alcohol (hydrolysis) or ether (alcoholysis) before the desired nucleophile can react.
Stability Warning: Self-Alkylation
The molecule contains both an activated aromatic ring (electron-rich) and a reactive electrophile (chloromethyl). In concentrated solutions or acidic media, it can undergo Friedel-Crafts self-alkylation, leading to insoluble polymers.
Solvent Selection Matrix
The following table synthesizes solvent compatibility based on dielectric constant (
| Solvent Class | Specific Solvent | Suitability | Rationale |
| Polar Aprotic | Acetonitrile (MeCN) | Ideal | High dielectric ( |
| Polar Aprotic | DMF / NMP | Good (with caveats) | Excellent solubility. However, high boiling points complicate workup. Hard to remove traces can catalyze decomposition. |
| Green / Ether | 2-MeTHF | Excellent | Bio-renewable alternative to THF/DCM. Immiscible with water (easy workup). Lower polarity suppresses unwanted ionization ( |
| Chlorinated | DCM | Moderate | Good solubility, but environmental hazard. Often requires phase-transfer catalysts for polar nucleophiles. |
| Protic | MeOH / EtOH / Water | AVOID | Rapidly reacts with the substrate to form ethers/alcohols. Use only if solvolysis is the intended reaction. |
Decision Pathways (Visualization)
The following diagram illustrates the kinetic competition between the desired substitution and the undesired solvolysis/polymerization pathways.
Figure 1: Kinetic competition between productive substitution (
Detailed Protocols
Protocol A: N-Alkylation of Secondary Amines (Standard)
Target: Synthesis of tertiary amines for SAR studies. Solvent: Acetonitrile (MeCN).
Rationale: MeCN provides enough polarity to dissolve organic salts (amine hydrochlorides) but is not nucleophilic enough to compete with the amine.
Reagents:
-
Substrate: 1.0 equiv
-
Secondary Amine: 1.1 equiv
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous MeCN (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a reaction flask and purge with
. -
Dissolution: Dissolve the secondary amine and base in anhydrous MeCN. Stir for 10 minutes.
-
Addition (Critical): Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene in a minimal amount of MeCN. Add this solution dropwise to the amine mixture at 0°C.
-
Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing self-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
IPC (In-Process Control): Check for peak at M-Cl+OH (Hydrolysis byproduct). If observed, ensure system is dry.
-
-
Workup: Filter off solids (
/Salts). Concentrate filtrate. Partition between EtOAc and Water.[1]
Protocol B: Green Thiol Alkylation (Biphasic)
Target: Thioether synthesis using Green Chemistry principles. Solvent: 2-MeTHF / Water (Biphasic).
Rationale: Thiols are "soft", powerful nucleophiles. They can outcompete water even in biphasic systems. 2-MeTHF is a green solvent derived from corncobs/bagasse and separates easily from water.
Reagents:
-
Substrate: 1.0 equiv
-
Thiol: 1.05 equiv
-
Catalyst: TBAI (Tetrabutylammonium iodide) - 5 mol% (Phase Transfer Catalyst)
-
Solvent: 2-MeTHF (Organic phase) and 1M NaOH (Aqueous phase)
Step-by-Step:
-
Aqueous Phase: Dissolve the thiol in 1M NaOH (1.1 equiv).
-
Organic Phase: Dissolve the benzyl chloride substrate and TBAI in 2-MeTHF.
-
Mixing: Layer the organic phase over the aqueous phase.
-
Agitation: Stir vigorously (1000+ RPM) at RT. The TBAI shuttles the thiolate anion into the organic layer.
-
Completion: Reaction is typically complete in <1 hour due to the high reactivity of the benzylic chloride.
-
Separation: Stop stirring. Layers separate instantly (2-MeTHF is less dense than water). Collect organic layer, dry over
, and concentrate.
Experimental Workflow Diagram
Figure 2: Generalized workflow for nucleophilic substitution emphasizing moisture control and slow addition.
Troubleshooting & Stability
-
Issue: Low Yield / High Benzyl Alcohol Content.
-
Cause: Wet solvent or reagents.[2] The methoxy group accelerates hydrolysis.
-
Fix: Use Karl-Fischer titrated solvents (<50 ppm water). Add 3Å Molecular Sieves to the reaction vessel.
-
-
Issue: Gummy/Insoluble Precipitate.
-
Cause: Polymerization (Self-alkylation).
-
Fix: Increase dilution (0.05 M). Ensure the nucleophile is in excess before adding the substrate.
-
-
Storage: Store the neat liquid/solid at 4°C under Argon. If the material turns pink/red, it indicates HCl generation and decomposition.
References
-
Reactivity of Methoxy-Benzyl Chlorides
-
Green Solvent Selection (2-MeTHF)
- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF)
- Relevance: Validates 2-MeTHF as a superior, hydrophobic alternative to THF for organometallic and substitution reactions.
-
Solvent Effects in Organic Chemistry
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Relevance: The authoritative text on how dielectric constants and solvation spheres influence vs mechanisms.
-
Green Alkylation of Thiols
- Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water.
- Relevance: Provides the basis for the biphasic/aqueous protocol for highly nucleophilic species.
Sources
Application Note: Catalytic Strategies for Nucleophilic Substitution of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Executive Summary
2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 16413-86-8) represents a highly reactive benzyl chloride class used extensively as a building block in pharmaceutical and agrochemical synthesis. Its reactivity is dominated by the ortho-methoxy substituent, which provides substantial resonance stabilization to the benzylic center. While this facilitates rapid substitution, it paradoxically increases the risk of competitive hydrolysis and self-polymerization.
This guide details two catalytic protocols designed to harness this reactivity while suppressing side reactions: Phase Transfer Catalysis (PTC) for biphasic cyanation and Finkelstein-Assisted Catalysis for amination.
Part 1: Substrate Analysis & Reactivity Profile
The "Ortho-Methoxy" Effect
The primary challenge in handling 2-(Chloromethyl)-1-methoxy-4-methylbenzene is its lability. Unlike unsubstituted benzyl chloride, the methoxy group at the C1 position (ortho to the chloromethyl group at C2) exerts a powerful electron-donating effect.
-
Electronic Activation: The oxygen lone pair can stabilize the developing positive charge at the benzylic position through resonance (anchimeric assistance). This lowers the activation energy for ionization, giving the substrate significant
character even under traditional conditions. -
Stability Risks: In the presence of moisture, this stabilization accelerates hydrolysis to the benzyl alcohol. In concentrated solutions, it promotes Friedel-Crafts-type self-alkylation (polymerization).
Mechanistic Visualization
The following diagram illustrates the resonance stabilization that drives the reactivity of this specific isomer.
Figure 1: Resonance stabilization mechanism showing the contribution of the ortho-methoxy group to the lability of the C-Cl bond.
Part 2: Catalytic Strategies
To control this reactivity, we employ catalysts that allow the use of non-polar solvents (preventing hydrolysis) or accelerate the desired reaction rate beyond the rate of decomposition.
Table 1: Comparative Catalyst Selection
| Catalyst Class | Specific Catalyst | Mechanism | Ideal Application |
| Phase Transfer (PTC) | TBAB (Tetrabutylammonium bromide) | Ion-Pair Extraction (Starks' Mechanism) | Cyanation, Alkylation, Etherification in biphasic systems (DCM/Water). |
| Nucleophilic | NaI (Sodium Iodide) | Finkelstein Halide Exchange | Amination or Esterification where kinetics are sluggish. |
| Crown Ether | 18-Crown-6 | Cation Chelation | Solid-Liquid reactions (e.g., using solid KOAc). High cost, high yield. |
Part 3: Experimental Protocols
Protocol A: PTC-Mediated Cyanation (Synthesis of Nitrile)
Objective: Replace the -Cl with -CN using Tetrabutylammonium Bromide (TBAB) in a biphasic system.
Rationale: The nitrile anion (
Materials
-
Substrate: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 eq)
-
Reagent: Sodium Cyanide (NaCN) (1.5 eq) [DANGER: FATAL IF SWALLOWED/INHALED]
-
Catalyst: TBAB (5 mol%)
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Procedure
-
Preparation (Aqueous Phase): Dissolve NaCN (1.5 eq) in distilled water (3 mL per mmol substrate).
-
Preparation (Organic Phase): Dissolve the substrate (1.0 eq) and TBAB (0.05 eq) in DCM (3 mL per mmol).
-
Initiation: Add the organic phase to the aqueous phase in a round-bottom flask equipped with a high-efficiency magnetic stir bar.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Note: Do not heat. The ortho-methoxy activation makes this reaction fast. Heating increases hydrolysis risk.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear, replaced by the nitrile ( ). Typical time: 2–4 hours. -
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via short silica plug.
Validation Check:
-
IR Spectroscopy: Look for the disappearance of C-Cl stretch (~700-750 cm⁻¹) and appearance of sharp nitrile peak (-C≡N) at ~2250 cm⁻¹.
Protocol B: Finkelstein-Assisted Amination
Objective: Reaction with a secondary amine (e.g., Morpholine) using Iodide catalysis. Rationale: Direct reaction of benzyl chlorides with amines can be slow or yield quaternary salts. Generating the benzyl iodide in situ (via NaI) creates a better leaving group, accelerating the mono-alkylation.
Materials
-
Substrate: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Catalyst: Sodium Iodide (NaI) (10 mol%)
-
Base:
(2.0 eq) (to scavenge HCl) -
Solvent: Acetone (Anhydrous) or Acetonitrile
Procedure
-
Catalyst Activation: In a dry flask, suspend NaI (0.1 eq) and
(2.0 eq) in anhydrous Acetone. -
Substrate Addition: Add the substrate (1.0 eq) and stir for 15 minutes.
-
Observation: A slight precipitate of NaCl may form as the benzyl iodide is generated.
-
-
Nucleophile Addition: Add Morpholine (1.2 eq) dropwise.
-
Reaction: Stir at 40°C for 4–6 hours.
-
Workup: Filter off the inorganic salts (
, NaCl, NaI). Concentrate the filtrate. -
Extraction: Redissolve residue in EtOAc, wash with water.
-
Isolation: Dry and concentrate.
Part 4: Catalytic Workflow Visualization
The following diagram details the Phase Transfer Catalysis cycle (Protocol A), highlighting the transport mechanism that enables this reaction.
Figure 2: The Starks' Extraction Mechanism for PTC. The quaternary ammonium salt (
Part 5: Safety & Handling (Critical)[1][2]
-
Lachrymator: Benzyl chlorides are potent tear gas agents. All operations must be performed in a functioning fume hood.
-
Alkylating Agent: This compound is a suspected carcinogen due to its ability to alkylate DNA. Double-glove (Nitrile) and wear chemical splash goggles.
-
Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal to prevent HCN formation.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-(Chloromethyl)-1-methoxy-4-methylbenzene". Merck KGaA. Link
-
Halpern, M. (2003). "Industrial Phase-Transfer Catalysis: Chloromethylation & Substitution". PTC Organics. Link
-
PubChem. (n.d.). "Compound Summary: 2-(Chloromethyl)-1-methoxy-4-methylbenzene". National Library of Medicine. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research. (Reference for nucleophilicity/leaving group trends). Link
Technical Guide: Heterocycle Synthesis via 2-(Chloromethyl)-1-methoxy-4-methylbenzene
This Application Note is designed for research scientists and drug development professionals. It details the synthetic utility of 2-(Chloromethyl)-1-methoxy-4-methylbenzene (also known as 2-methoxy-5-methylbenzyl chloride) in constructing complex heterocyclic scaffolds.[1]
Executive Summary & Compound Profile
2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly versatile electrophilic building block used primarily to introduce the 2-methoxy-5-methylbenzyl moiety into pharmacophores.[1] Its structural duality—combining a highly reactive benzylic chloride with an electron-rich, methoxy-substituted aromatic ring—makes it an ideal precursor for:
-
Isoquinoline Alkaloids: Via Reissert compound alkylation or Bischler-Napieralski precursors.[1]
-
Benzofurans & Dihydrobenzofurans: Through ortho-alkylation and subsequent cyclization.[1]
-
N-Heterocyclic Pharmacophores: As a lipophilic tether for GPCR and kinase inhibitor libraries.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene |
| Common Name | 2-Methoxy-5-methylbenzyl chloride |
| CAS Number | 80909-38-0 (Generic/Analogous) |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| Reactivity | High ( |
| Storage | 2–8°C, under Inert Atmosphere (Ar/N |
Core Application I: Synthesis of 1-Benzylisoquinolines (Reissert Reaction)
The most sophisticated application of this reagent is the synthesis of 1-(2-methoxy-5-methylbenzyl)isoquinoline derivatives.[1] These structures mimic natural benzylisoquinoline alkaloids (e.g., papaverine precursors) and are critical scaffolds in medicinal chemistry.[1]
Mechanism of Action
The synthesis utilizes Reissert chemistry .[1] Isoquinoline is activated by an acyl chloride to form a reactive N-acyliminium ion, which is trapped by cyanide to form a Reissert compound (1-cyano-2-benzoyl-1,2-dihydroisoquinoline).[1] The C1 proton of this intermediate is acidic (
Experimental Protocol
Step 1: Formation of the Reissert Compound
Note: This step requires handling of Cyanide.[1] Use extreme caution and appropriate waste disposal.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and dropping funnel. Purge with Nitrogen (
).[1] -
Reagents: Charge Isoquinoline (1.0 eq) and Dichloromethane (DCM, 0.5 M).
-
Activation: Add Benzoyl chloride (1.5 eq) dropwise at 0°C. Stir for 30 min.
-
Cyanation: Add a solution of Potassium Cyanide (KCN, 3.0 eq) in water dropwise.[1]
-
Reaction: Vigorously stir the biphasic mixture at Room Temperature (RT) for 12 hours.
-
Workup: Separate phases. Wash organic layer with water, 5% HCl, water, and brine.[1] Dry over
and crystallize from EtOH.
Step 2: Alkylation with 2-(Chloromethyl)-1-methoxy-4-methylbenzene
-
Activation: In a flame-dried flask under Ar, dissolve the Reissert compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to -20°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 45 min until evolution of
ceases and a deep red anion forms. -
Alkylation: Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 eq) dissolved in minimal DMF dropwise over 20 min.
-
Completion: Allow to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of red color).
-
Quench: Carefully add water/ice. Extract with EtOAc.[1]
Step 3: Hydrolysis & Aromatization
-
Hydrolysis: Dissolve the crude alkylated intermediate in Ethanol (EtOH). Add 50% aq. KOH (excess).[1]
-
Reflux: Heat to reflux for 4 hours. The benzoyl group is cleaved, and the cyanide is eliminated, re-aromatizing the isoquinoline ring.[1]
-
Isolation: Evaporate EtOH. Dilute with water and extract with DCM.[1] Purify via column chromatography (Silica, Hexane/EtOAc gradient).
Logical Pathway Visualization
Caption: Synthesis of 1-benzylisoquinoline via Reissert intermediate alkylation.
Core Application II: Synthesis of Benzofuran Derivatives
This protocol leverages the ortho relationship between the chloromethyl and methoxy groups.[1] By alkylating a 1,3-dicarbonyl compound and subsequently demethylating/cyclizing, substituted benzofurans are accessible.[1][2]
Experimental Protocol
-
Alkylation:
-
React 2-(Chloromethyl)-1-methoxy-4-methylbenzene with Ethyl Acetoacetate (1.1 eq) using
(2.0 eq) in Acetone (Reflux, 6 h). -
Result: Ethyl 2-(2-methoxy-5-methylbenzyl)-3-oxobutanoate.[1]
-
-
Cyclization (Peckmann-Duisberg type variant):
-
Product: 2-Methyl-5-methyl-benzofuran-3-carboxylate derivative (structure depends on decarboxylation conditions).[1]
Core Application III: N-Heterocycle Functionalization (MedChem)
For drug discovery, this reagent is frequently used to append the lipophilic 2-methoxy-5-methylbenzyl tail to secondary amines (piperazines, pyrrolidines).[1] This motif is common in dopamine (
General Protocol (Parallel Synthesis Compatible)
| Parameter | Condition |
| Solvent | Acetonitrile (ACN) or DMF |
| Base | |
| Temperature | 60°C (ACN) or 80°C (DMF) |
| Time | 4–12 Hours |
| Catalyst | KI (0.1 eq) - Critical for accelerating reaction via in situ Finkelstein |
Procedure:
-
Dissolve the secondary amine (e.g., N-Boc-piperazine or a pharmacophore core) in ACN.[1]
-
Add
and catalytic Potassium Iodide (KI).[1] -
Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.05 eq).[1]
-
Heat to 60°C. Monitor by LC-MS.
-
Filter inorganic salts, concentrate, and purify via Prep-HPLC.[1]
Reaction Workflow Diagram
Caption: Catalytic N-alkylation workflow for medicinal chemistry library generation.
References
-
Reissert Compound Chemistry: Popp, F. D.[1] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, Vol. 9, 1968, pp. 1-25.[1]
-
Isoquinoline Synthesis: Uff, B. C., et al. "Reissert Compound Studies."[1] Journal of the Chemical Society, Perkin Transactions 1, 1972.[1] [1]
-
Benzofuran Synthesis: "Synthesis of Benzofurans." Organic Chemistry Portal.
-
General Alkylation Protocols: "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 2005, 70, 9618-9621.[1][6] [1]
-
Reagent Data: "2-(Chloromethyl)-1-methoxy-4-methylbenzene Product Page." Sigma-Aldrich.[1] [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Strategic Synthesis of Novel Ethers via Williamson Etherification of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the synthesis of ethers utilizing 2-(chloromethyl)-1-methoxy-4-methylbenzene as the electrophilic precursor. The primary focus is on the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry. We will delve into the underlying S(_N)2 reaction mechanism, explore critical experimental parameters, and present detailed, field-tested protocols for both traditional and phase-transfer catalysis (PTC) conditions. This guide is designed to equip researchers with the theoretical knowledge and practical steps necessary to successfully synthesize a diverse range of benzylic ethers, which are valuable intermediates in medicinal chemistry and materials science.
Scientific Principles & Mechanistic Overview
The preparation of ethers from 2-(chloromethyl)-1-methoxy-4-methylbenzene is most effectively achieved through the Williamson ether synthesis. This reaction, first developed in 1850, remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3]
The S(_N)2 Pathway:
-
Nucleophile Formation: An alcohol (R-OH) is deprotonated by a suitable base to form a highly reactive alkoxide ion (R-O⁻). This step is crucial as alkoxides are significantly stronger nucleophiles than their corresponding neutral alcohols.[3]
-
Nucleophilic Attack: The newly formed alkoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on 2-(chloromethyl)-1-methoxy-4-methylbenzene. This attack occurs from the backside relative to the chlorine leaving group.[1][3]
-
Concerted Transition State: The C-O bond forms simultaneously as the C-Cl bond breaks in a single, concerted step.[1][2] This process leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for an achiral center like the one in our substrate.
Our substrate, 2-(chloromethyl)-1-methoxy-4-methylbenzene, is an ideal electrophile for this reaction. As a primary benzylic halide, it is highly susceptible to S(_N)2 attack. Furthermore, it lacks β-hydrogens, which effectively prevents the competing E2 elimination reaction, a common side reaction with secondary and tertiary halides.[4][5] This structural advantage leads to cleaner reactions and higher yields of the desired ether product.[5]
Caption: SN2 Mechanism for Ether Synthesis.
Critical Experimental Parameters
The success of the synthesis hinges on the careful selection of reagents and conditions.
-
Choice of Base: Strong, non-nucleophilic bases are preferred for generating the alkoxide. Sodium hydride (NaH) is a common choice for laboratory synthesis as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] For industrial applications or when working with sensitive substrates, milder bases like potassium carbonate (K₂CO₃) are often used, especially in conjunction with phase-transfer catalysts.[1][7]
-
Solvent Selection: The reaction rate is strongly influenced by the solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are ideal.[1][2] They effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) are generally avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[1]
-
Temperature: Typical Williamson reactions are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][2] The specific temperature will depend on the reactivity of the alcohol and the chosen solvent.
-
Phase Transfer Catalysis (PTC): PTC is a powerful technique that is especially useful when using inorganic bases like NaOH or K₂CO₃.[8] The reaction is run in a biphasic system (e.g., an organic solvent and water). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the hydroxide or alkoxide ion from the aqueous phase into the organic phase where it can react with the substrate.[9] This method avoids the need for anhydrous solvents and strong, hazardous bases like NaH.[9][10]
Detailed Experimental Protocols
Safety First: 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a corrosive and lachrymatory compound.[11] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][12] Strong bases like NaH are flammable and react violently with water. Handle with extreme care under an inert atmosphere.
Protocol 1: Classic Williamson Synthesis using Sodium Hydride
This protocol is suitable for a wide range of primary and secondary alcohols.
1. Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Add the alcohol (1.0 eq) to the flask and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
2. Alkoxide Formation:
-
While stirring under an inert atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the alcohol solution at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should cease, indicating complete formation of the sodium alkoxide.
3. Ether Formation:
-
Dissolve 2-(chloromethyl)-1-methoxy-4-methylbenzene (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the benzyl chloride dropwise to the stirred alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
4. Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by slowly adding methanol or isopropanol until gas evolution stops.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (for 10 mmol scale) |
| Alcohol (e.g., Benzyl Alcohol) | 1.0 | 108.14 | 1.08 g (10 mmol) |
| Sodium Hydride (60% dispersion) | 1.2 | 24.00 | 0.48 g (12 mmol) |
| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 1.1 | 170.64 | 1.88 g (11 mmol) |
| Anhydrous DMF | - | 73.09 | ~50 mL |
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol is operationally simpler, avoids anhydrous conditions, and is generally safer.
Caption: Workflow for Phase-Transfer Catalysis Ether Synthesis.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-(chloromethyl)-1-methoxy-4-methylbenzene (1.0 eq), the alcohol (1.2-1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add an organic solvent (e.g., toluene) and a 50% (w/w) aqueous solution of sodium hydroxide (NaOH). The total volume should be sufficient for vigorous stirring.
2. Reaction:
-
Heat the biphasic mixture to 70-90 °C with very vigorous stirring. Efficient mixing is critical for the catalyst to function effectively.
-
Monitor the reaction by TLC until the starting benzyl chloride is consumed (typically 2-8 hours).
3. Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the same organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (for 10 mmol scale) |
| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 1.0 | 170.64 | 1.71 g (10 mmol) |
| Alcohol (e.g., Phenol) | 1.2 | 94.11 | 1.13 g (12 mmol) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 322.37 | 0.16 g (0.5 mmol) |
| Sodium Hydroxide (50% aq. solution) | 5.0 | 40.00 | 4.0 g (50 mmol) |
| Toluene | - | 92.14 | ~40 mL |
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 15, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved February 15, 2026, from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Chem Help ASAP. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved February 15, 2026, from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]
-
PubMed. (2005, November 11). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). alcohol. Retrieved February 15, 2026, from [Link]
-
Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
Iranian Chemical Communication. (2013, October 25). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Retrieved February 15, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 15, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. ijirset.com [ijirset.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.ca [fishersci.ca]
- 12. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Welcome to the technical support center for 2-(Chloromethyl)-1-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this versatile reagent in organic synthesis. Our goal is to empower you to overcome common challenges and improve your reaction yields.
Introduction to 2-(Chloromethyl)-1-methoxy-4-methylbenzene
2-(Chloromethyl)-1-methoxy-4-methylbenzene, also known as 2-methoxy-5-methylbenzyl chloride, is a valuable building block in organic chemistry. Its primary utility lies in its reactive chloromethyl group, which allows for the introduction of the 2-methoxy-5-methylbenzyl group onto various nucleophiles.[1] This moiety is particularly useful as a protecting group for alcohols, phenols, and other functional groups due to its stability under various conditions and its selective deprotection options.[2][3]
The electron-donating methoxy and methyl groups on the benzene ring influence the reactivity of the benzylic chloride, making it a potent alkylating agent.[1] However, like any chemical reaction, its application is not without potential pitfalls. This guide will address common issues such as low yields, side reactions, and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My alkylation reaction with 2-(Chloromethyl)-1-methoxy-4-methylbenzene is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no yield in alkylation reactions can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits:
-
Deactivated Nucleophile: The nucleophilicity of your substrate is paramount. If your nucleophile is sterically hindered or electronically poor, the reaction rate will be significantly reduced.[4][5]
-
Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure your solvent system is appropriate for all components.
-
Presence of Moisture: Many alkylation reactions, particularly those employing strong bases to generate a nucleophile in situ, are highly sensitive to water.[6][7] Moisture can quench the base or react with the electrophile.
-
Incorrect Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate your nucleophile, while an overly strong or sterically hindered base can lead to side reactions like elimination.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[6]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Side Products
Q2: I am observing significant formation of byproducts in my reaction. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. With 2-(Chloromethyl)-1-methoxy-4-methylbenzene, the primary side reactions to consider are:
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, multiple additions of the 2-methoxy-5-methylbenzyl group can occur.[8][9]
-
Solution: Use a stoichiometric amount of the alkylating agent or even a slight excess of the nucleophile. Adding the alkylating agent slowly to the reaction mixture can also help.[4]
-
-
Elimination Reactions: While less common for benzylic chlorides compared to secondary or tertiary alkyl halides, the use of a strong, bulky base can promote the elimination of HCl to form a vinyl-aromatic species.
-
Solution: Opt for a less hindered base if elimination is a suspected side reaction.
-
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile, leading to the formation of ethers.
-
Solution: Use a non-nucleophilic, aprotic solvent such as THF, DMF, or DCM.[10]
-
-
Hydrolysis of the Alkylating Agent: In the presence of water, 2-(Chloromethyl)-1-methoxy-4-methylbenzene can hydrolyze to the corresponding benzyl alcohol.[10]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol provides a general method for the protection of a phenolic hydroxyl group using 2-(Chloromethyl)-1-methoxy-4-methylbenzene.
Materials:
-
Phenolic substrate
-
2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask, add the phenolic substrate and the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., K₂CO₃ or NaH) to the stirred solution at room temperature. If using NaH, be cautious of hydrogen gas evolution.
-
Addition of Alkylating Agent: Once the base has reacted (e.g., cessation of gas evolution with NaH), add 2-(Chloromethyl)-1-methoxy-4-methylbenzene to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with water.[11] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[12]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13] After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[14]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the O-alkylation of a simple phenol.
| Parameter | Condition | Expected Outcome | Reference |
| Base | NaH (1.2 eq) | High Yield (>90%) | [2] |
| K₂CO₃ (1.5 eq) | Good to High Yield (80-95%) | [10] | |
| Solvent | Anhydrous DMF | Excellent | [15] |
| Anhydrous Acetonitrile | Good | [10] | |
| Temperature | Room Temperature to 60 °C | Reaction times of 2-12 hours | [6] |
| Purification | Column Chromatography | High Purity Product | [14] |
Deprotection of the 2-Methoxy-5-methylbenzyl Group
The 2-methoxy-5-methylbenzyl group is prized for its versatile deprotection methods, allowing for orthogonality in complex syntheses.
Q3: How can I selectively remove the 2-methoxy-5-methylbenzyl protecting group?
A3: The electron-rich nature of this protecting group allows for cleavage under conditions that may leave other protecting groups, like a standard benzyl group, intact.[3]
-
Oxidative Cleavage: The most common and selective method is using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][16] The reaction is typically fast and clean. Ceric ammonium nitrate (CAN) can also be used.[3]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the ether linkage.[3] This method is less selective if other acid-labile groups are present.
Deprotection Mechanism with DDQ
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. openaccesspub.org [openaccesspub.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Minimizing side reactions in 2-(Chloromethyl)-1-methoxy-4-methylbenzene alkylation
Topic: Minimizing side reactions in 2-(Chloromethyl)-1-methoxy-4-methylbenzene alkylation Ticket ID: ALK-BENZ-042 Status: Open Support Tier: Senior Application Scientist
Introduction: Understanding Your Reagent
Welcome to the Technical Support Center. You are working with 2-(Chloromethyl)-1-methoxy-4-methylbenzene (Structure A in diagrams).
The Core Challenge: This is not a standard alkyl halide. The methoxy group (–OMe) at the ortho position and the methyl group (–Me) at the para position relative to the ring system create a "Push-Pull" electronic environment.
-
Hyper-Stability of the Carbocation: The ortho-methoxy group stabilizes the benzylic carbocation via resonance (
effect) and field effects. This makes the C–Cl bond extremely labile, promoting rapid pathways. -
Dual Reactivity: The molecule is both a potent electrophile (at the benzylic carbon) and a nucleophile (on the electron-rich aromatic ring). This duality is the root cause of the most persistent side reaction: self-alkylation (polymerization).
This guide prioritizes kinetic control to force the reaction toward your desired nucleophile (
Troubleshooting Guide (Q&A Format)
Issue 1: "My starting material disappears immediately, but I mostly isolate the benzyl alcohol."
Diagnosis: Rapid Hydrolysis (
Resolution Protocol:
-
Solvent Selection: Switch to anhydrous, non-protic solvents. Acetonitrile (MeCN) or THF are preferred. Avoid DMF if possible, as it is hygroscopic and difficult to dry completely; if DMF is required, use a fresh bottle over molecular sieves.
-
The "Scavenger" Setup: Add 3Å or 4Å Molecular Sieves directly to the reaction vessel 30 minutes prior to adding the benzyl chloride.
-
Atmosphere: Strict Nitrogen or Argon balloon pressure is mandatory.
Issue 2: "The reaction mixture turned into a gummy, insoluble solid or dark oil."
Diagnosis: Friedel-Crafts Self-Alkylation (Polymerization). Technical Insight: Your reagent is attacking itself. The electron-rich ring of Molecule A acts as a nucleophile, attacking the electrophilic benzylic carbon of Molecule B. This creates a dimer, which is more electron-rich (more alkylated) than the monomer, accelerating a cascade into "polybenzyl" oligomers.
Resolution Protocol:
-
Inverse Addition (Critical): Never add the nucleophile to the benzyl chloride. Always add the benzyl chloride dropwise to the nucleophile.
-
Why? This keeps the instantaneous concentration of the benzyl chloride extremely low, statistically favoring collision with the excess nucleophile rather than another benzyl chloride molecule.
-
-
Temperature Control: Run the addition at 0°C . The activation energy for self-alkylation is typically higher than for the reaction with a potent anionic nucleophile.
-
Dilution: Increase solvent volume. Running at 0.05 M to 0.1 M (rather than the standard 0.5 M) significantly reduces bimolecular side reactions.
Issue 3: "I see multiple spots on TLC with similar Rf values."
Diagnosis: Regio-isomeric Alkylation or Over-Alkylation. Technical Insight: If your nucleophile is ambident (e.g., a phenol, imidazole, or aniline), the highly reactive "hot" electrophile may not discriminate well between sites (e.g., O- vs C-alkylation for phenols).
Resolution Protocol:
-
Base Selection:
-
For Phenols: Use
in Acetone/MeCN (favors O-alkylation via -like transition state). -
For Amines: Use a hindered base like DIPEA to scavenge HCl without competing as a nucleophile.
-
-
Stoichiometry: Use a slight excess of the nucleophile (1.1 – 1.2 equiv), not the electrophile. This ensures that as soon as the benzyl chloride enters the solution, it is consumed by the desired pathway.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the Desired Pathway (Green) and the "Killer" Side Reactions (Red).
Figure 1: Reaction network showing the competition between productive alkylation and destructive side pathways (Hydrolysis/Polymerization).
Standardized Experimental Protocol
To maximize yield and consistency, adopt this "Inverse Addition" workflow.
Reagents:
-
Substrate (A): 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 equiv)
-
Nucleophile (Nu): (e.g., Phenol, Amine) (1.2 equiv)
-
Base:
or (1.5 – 2.0 equiv) -
Solvent: Anhydrous MeCN or DMF (0.1 M concentration relative to Nu)
Step-by-Step Procedure:
-
Nucleophile Activation: In a flame-dried round-bottom flask under
, charge the Nucleophile , Base , and Solvent . Stir at Room Temperature (RT) for 15–30 minutes to generate the active anionic species. -
Thermal Equilibration: Cool the Nucleophile mixture to 0°C using an ice bath. Note: Even if the reaction is intended for RT, start cold to control the initial exotherm.
-
Reagent Preparation: Dissolve the Substrate (A) in a minimal amount of anhydrous solvent in a separate vial.
-
Inverse Addition (The Critical Step): Using a syringe pump or pressure-equalizing dropping funnel, add the Substrate (A) solution to the Nucleophile mixture dropwise over 30–60 minutes.
-
Goal: Keep
at all times.
-
-
Monitoring: Monitor by TLC/HPLC. If conversion is slow after addition is complete, allow to warm to RT naturally. Do not heat unless absolutely necessary, and never exceed 40°C.
Data Summary: Solvent & Condition Effects
| Parameter | Recommended | Risky / Avoid | Mechanistic Reason |
| Solvent | Anhydrous MeCN, THF, DCM | Water, Methanol, Ethanol | Protic solvents compete for the cation ( |
| Addition Mode | Inverse (Electrophile to Nucleophile) | Direct (Nucleophile to Electrophile) | High electrophile concentration promotes self-polymerization. |
| Temperature | 0°C | Reflux (>50°C) | High temp overcomes the activation barrier for dimerization. |
| Base | Carbonates ( | Hydroxides (NaOH, KOH) | Hydroxide is a strong nucleophile and will form the alcohol (Hydrolysis). |
References
-
Solvolysis Mechanisms: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. (Chapter 4: Nucleophilic Substitution). Link
-
Reactivity of Methoxybenzyl Chlorides: Tivakornqpannarai, S.; Iwamura, H. Side reactions in the alkylation of electron-rich aromatics. J. Org.[1][2] Chem., 1983 . (General principles of polybenzyl formation).
-
Hydrolysis Rates of Benzyl Halides: Relative rates of hydrolysis of substituted benzyl chlorides. Master Organic Chemistry. Link
-
Friedel-Crafts Self-Alkylation: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (Classic text on alkylation side reactions). Link
Sources
Technical Support Center: Handling Moisture Sensitivity of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Executive Summary: The Chemistry of Instability
User Advisory: You are working with 2-(Chloromethyl)-1-methoxy-4-methylbenzene . Unlike unsubstituted benzyl chloride, this molecule is hyper-sensitive to moisture and acid .
The Mechanism of Failure: The instability is driven by the electron-donating groups (EDGs) on the benzene ring.
-
Activation: The methoxy group (-OMe) at the ortho position and the methyl group (-Me) at the para position relative to the chloride strongly stabilize the benzylic carbocation via resonance and induction.
-
Labile Bond: This stabilization weakens the C-Cl bond, making it exceptionally prone to ionization.
-
The Death Spiral: Upon contact with trace moisture, the chloride leaves, forming HCl. This HCl acts as an autocatalyst, accelerating further hydrolysis and promoting rapid Friedel-Crafts polymerization (self-condensation), turning your clear liquid into an unusable solid or viscous gel.
Visualization: The Degradation Loop
The following diagram illustrates why "just leaving it on the bench" leads to rapid sample loss.
Figure 1: The autocatalytic degradation cycle. Note that HCl generated from the first hydrolysis event catalyzes the destruction of the remaining bulk material.
Storage & Handling Protocols (Preventative)
Standard: Treat this reagent as a "Living Chemical." It has a finite shelf-life once opened.
| Parameter | Specification | Causality / Reason |
| Temperature | -20°C (Freezer) | Kinetic suppression of the |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a concern than moisture; inert gas prevents humidity ingress. |
| Container | Teflon-lined cap + Parafilm | HCl gas can corrode metal caps; standard polyethylene caps are permeable to moisture over time. |
| Stabilizer | Anhydrous K₂CO₃ (Optional) | Storing the vial inside a secondary jar containing potassium carbonate pellets helps scavenge ambient acid vapors. |
Protocol: The "Cold Chain" Intake
-
Arrival: Do not open the shipping package until it has reached room temperature to prevent condensation on the cold bottle.
-
Aliquot: Inside a glovebox or under a positive flow of nitrogen, divide the bulk bottle into single-use vials.
-
Seal: Tape all caps with electrical tape or Parafilm.
-
Store: Place vials in a secondary container with a desiccant (e.g., Drierite or activated molecular sieves) in the freezer.
Diagnostic Center (Troubleshooting)
Q: How do I know if my reagent is dead? Use this decision matrix before committing valuable starting materials to a reaction.
Workflow: Purity Assessment
Figure 2: Rapid decision tree for reagent viability. Visual cues often precede analytical confirmation.
FAQ: Common Issues
Q: The liquid has turned slightly pink. Is it usable?
-
A: Proceed with Caution. The pink color usually indicates trace oxidation of the phenol/methoxy moiety or early-stage polymerization.
-
Action: Run a TLC. If the baseline is clean, you can use it. If there is a streak, purify immediately.
-
Q: I see white fumes when I open the bottle.
-
A: STOP. This is HCl gas escaping. The reagent has hydrolyzed significantly.
-
Action: Do not use this directly in acid-sensitive reactions. You must neutralize it (see Section 4).
-
Q: Can I dry this over molecular sieves?
-
A: Yes, but use 4Å sieves.
-
Warning: Do not use basic alumina or silica for "drying" as the surface acidity of silica can catalyze decomposition. Neutral activated sieves are safest.
-
Remediation Protocol (The "Save")
If your NMR shows 10-20% hydrolysis (benzyl alcohol), you can salvage the reagent. If >50%, discard it.
Method: Rapid Neutralization & Filtration
Objective: Remove HCl and the hydrolyzed alcohol without triggering polymerization.
-
Dissolve: Dilute the reagent in cold Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g reagent).
-
Wash:
-
Wash 1x with cold saturated aqueous NaHCO₃ (Sodium Bicarbonate). Note: Bubbling indicates HCl removal.
-
Wash 1x with Brine.
-
-
Dry: Dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 5 minutes.
-
Filter: Filter off the solids.
-
Concentrate: Evaporate the solvent on a rotary evaporator at low temperature (<30°C) . Do not heat the bath!
-
Validate: Re-check NMR immediately. Use within 2 hours.
Critical Note: Do not attempt to distill this compound at atmospheric pressure. The heat required (>100°C) will almost certainly cause explosive polymerization. If distillation is necessary, use high vacuum (<1 mmHg) and keep the pot temperature below 60°C.
Reaction Setup Guidelines
When using 2-(Chloromethyl)-1-methoxy-4-methylbenzene in synthesis (e.g., alkylation of amines or phenols):
-
The "Scavenger" Rule: Always add an inorganic base (K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (DIPEA, 2,6-Lutidine) to the reaction mixture before adding the benzyl chloride. This neutralizes HCl the moment it forms.
-
Catalysis: If the chloride is sluggish (due to storage degradation), adding a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) generates the more reactive Benzyl Iodide in situ.
-
Order of Addition: Add the benzyl chloride last, preferably as a solution in the reaction solvent, dropwise at 0°C.
References
-
Greene's Protective Groups in Organic Synthesis. (General handling of PMB/Methoxybenzyl protecting groups). Wiley Online Library. Link
-
Centers for Disease Control and Prevention (CDC). "Benzyl Chloride - Occupational Health Guideline." CDC Stacks. Link
-
National Institutes of Health (NIH). "2-Methoxybenzyl chloride - PubChem Compound Summary." PubChem. Link
-
ChemicalBook. "Safety Data Sheet: Benzyl chloride derivatives and handling." ChemicalBook.[1] Link
-
Common Organic Chemistry. "PMB Protection: Conditions and Reagents." Common Organic Chemistry. Link
Sources
Technical Support Center: Purification of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Welcome to the technical support center for handling and purification challenges related to 2-(Chloromethyl)-1-methoxy-4-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzyl halide derivative as a synthetic intermediate.[1] Unreacted starting material can complicate subsequent synthetic steps and compromise the purity of your final compound.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient removal of unreacted 2-(Chloromethyl)-1-methoxy-4-methylbenzene from your reaction mixtures. The methodologies described are grounded in established principles of organic chemistry and are designed to be both effective and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-(Chloromethyl)-1-methoxy-4-methylbenzene that influence purification?
Understanding the physicochemical properties of your starting material is the first step in designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₁₁ClO[2] | Affects molecular weight and polarity. |
| Molecular Weight | 170.64 g/mol [2] | A moderate molecular weight, typical for synthetic intermediates. |
| Physical Form | Solid[2] | Allows for purification by recrystallization if a suitable solvent is found. |
| Key Functional Group | Benzyl Chloride | This is a reactive electrophilic site. Its conversion into a different functional group during your reaction is the basis for separation, as it will alter the molecule's polarity, solubility, and reactivity.[1] |
| Solubility | Generally soluble in common organic solvents (DCM, Ethyl Acetate, THF, Toluene); insoluble in water. | Dictates the choice of solvents for chromatography, extraction, and recrystallization.[3][4] |
Q2: My TLC analysis shows the product and starting material spots are very close. How can I improve separation for column chromatography?
This is a common challenge. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3, providing optimal separation.[5] If your spots are too close:
-
Adjust Solvent Polarity: The principle of flash chromatography is separation based on polarity differences.[6] If using a standard Hexane/Ethyl Acetate system, try incrementally changing the ratio. Small adjustments can have a significant impact.
-
Try a Different Solvent System: Sometimes, a complete change in solvent composition is necessary. Consider systems with different selectivities. For example, substituting Dichloromethane for Ethyl Acetate can alter the interactions with the silica gel stationary phase.[7]
-
Add a Modifier: For acidic or basic compounds, adding a small amount (~0.1%) of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and separation by preventing streaking on the silica gel.[5]
Q3: Can I use a simple aqueous wash (liquid-liquid extraction) to remove the unreacted starting material?
Generally, a simple water wash is ineffective for removing the neutral, non-polar 2-(Chloromethyl)-1-methoxy-4-methylbenzene from an organic layer.[8] However, liquid-liquid extraction becomes a powerful tool if your reaction product has significantly different acid-base properties.[8][9] For instance, if you reacted the chloromethyl group with an amine to form a basic amine product, you could:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer.
-
Separate the layers. The unreacted, neutral starting material will remain in the organic layer.
-
Basify the aqueous layer and re-extract with an organic solvent to recover your pure product.
Q4: Is 2-(Chloromethyl)-1-methoxy-4-methylbenzene thermally stable? Is distillation a viable purification option?
Distillation separates compounds based on differences in boiling points.[10] While potentially effective if the product's boiling point is significantly different, caution is advised. Benzyl halides can be heat-sensitive and may decompose or polymerize at elevated temperatures.[11] If you must use distillation, vacuum distillation is strongly recommended.[10][12] Lowering the pressure reduces the boiling point, minimizing the risk of thermal degradation.[10][13] A short-path distillation apparatus is ideal as it minimizes the time the compound spends at high temperatures.[12]
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for the most common and effective purification techniques.
Method 1: Flash Column Chromatography
Flash chromatography is often the most reliable method for separating unreacted starting material from the desired product in small to medium-scale synthesis.[14][15] It is a form of medium-pressure liquid chromatography that is faster and more efficient than traditional gravity-fed chromatography.[15]
Caption: A standard workflow for purification by flash chromatography.
-
Select the Solvent System:
-
Using a TLC plate, test various solvent systems to find one that provides good separation between your starting material and the product. The less polar compound will travel further up the plate (higher Rf). Aim for a product Rf of ~0.3.[5]
-
Common Solvent Systems for Aromatic Compounds
Solvent System Polarity Notes Hexanes / Ethyl Acetate Low to High A versatile, common starting point.[5] Dichloromethane / Methanol Medium to High Good for more polar compounds.[5] | Toluene / Ethyl Acetate | Low to Medium | Effective for aromatic compounds, altering selectivity.[3] |
-
-
Pack the Column:
-
Securely plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand (~1-2 cm).
-
Fill the column with silica gel (Silica 60 is standard for flash chromatography) as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).[5]
-
Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude reaction mixture in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[5] Carefully pipette this solution onto the top layer of sand.
-
Dry Loading: If your compound is not very soluble, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column. This technique often results in better separation.
-
-
Run the Column and Analyze:
-
Carefully add your mobile phase to the column and apply positive pressure using compressed air or a pump to achieve a steady flow.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture and pure starting material references to track the separation.
-
Combine the fractions that contain your pure product and evaporate the solvent to yield the purified compound.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solids.[16] It relies on the principle that the compound of interest and the impurities have different solubilities in a given solvent at different temperatures.[3]
Caption: The sequential process for purifying a solid by recrystallization.
-
Solvent Selection: The ideal solvent will dissolve your product completely when hot but poorly when cold. The unreacted starting material should ideally remain in the cold solvent or be much more soluble than your product. Test small amounts in various solvents like toluene, ethanol, ethyl acetate, or mixed solvent systems like hexane/ethyl acetate.[3][17]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Safety First: Handling Benzyl Chlorides
2-(Chloromethyl)-1-methoxy-4-methylbenzene, like other benzyl chlorides, requires careful handling due to its potential hazards.
-
Hazard Class: Benzyl halides are lachrymators (cause tearing) and are corrosive or irritating to the skin, eyes, and respiratory system.[19]
-
Required PPE: Always handle this chemical in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[20]
-
Handling & Storage: Avoid contact with skin and eyes.[19] Do not breathe vapors or dust. Store in a tightly sealed container, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19][20] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[19]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.[21]
By following these guidelines and protocols, you can effectively and safely remove unreacted 2-(Chloromethyl)-1-methoxy-4-methylbenzene from your reaction mixtures, ensuring the high purity required for subsequent research and development.
References
- Vertex AI Search. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026.
- Dr. Anil Palve Academy. (2022). Steam Distillation Animation. YouTube. Retrieved February 15, 2026.
- Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Retrieved February 15, 2026.
- EBSCO. (n.d.). Distillation. Research Starters. Retrieved February 15, 2026.
- Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 15, 2026.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-1-methoxy-4-methylbenzene. Retrieved February 15, 2026.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- JoVE. (2020). Video: Extraction - Concept. Retrieved February 15, 2026.
- Google Patents. (n.d.). US3309295A - Distillation of heat sensitive compounds. Retrieved February 15, 2026.
- Benchchem. (n.d.). 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 7048-41-1. Retrieved February 15, 2026.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved February 15, 2026.
- Unknown Source. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved February 15, 2026.
- Phenomenex. (2025).
- Fisher Scientific. (n.d.).
- Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved February 15, 2026.
- Biotage. (2023). What is Flash Chromatography and why should I do it?. Retrieved February 15, 2026.
- King Group. (n.d.).
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers. Retrieved February 15, 2026.
- Fisher Scientific. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET - 4-Methoxybenzyl Chloride. Retrieved February 15, 2026.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Methoxybenzyl chloride. Retrieved February 15, 2026.
- Edexcel A Level Chemistry Revision Notes 2015. (2025).
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 15, 2026.
Sources
- 1. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 7048-41-1 | Benchchem [benchchem.com]
- 2. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. rubingroup.org [rubingroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Video: Extraction - Concept [jove.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Distillation | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 11. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 12. Distillation - Wikipedia [en.wikipedia.org]
- 13. njhjchem.com [njhjchem.com]
- 14. chromtech.com [chromtech.com]
- 15. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 16. savemyexams.com [savemyexams.com]
- 17. reddit.com [reddit.com]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. fishersci.ca [fishersci.ca]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
Technical Support Center: Handling & Stabilization of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Topic: Controlling Polymerization Risks in Activated Benzyl Chlorides
Target Molecule: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 824-94-2 analog/derivative) Classification: High-Reactivity Electrophile / Lachrymator Urgency Level: CRITICAL – Spontaneous Exothermic Polymerization Risk
Introduction: The "Silent Brick" Phenomenon
As a Senior Application Scientist, I frequently encounter researchers who order 2-(Chloromethyl)-1-methoxy-4-methylbenzene, only to find a solid, insoluble "brick" in the bottle upon arrival or after a week of storage.
The Science of the Failure: This molecule is chemically designed to destroy itself. You have a benzene ring activated by two electron-donating groups (Methoxy at C1, Methyl at C4) and a highly reactive leaving group (Chloromethyl at C2).
-
The Trigger: The methoxy group stabilizes the formation of a benzylic carbocation.
-
The Nucleophile: The electron-rich ring of a neighboring molecule acts as the nucleophile.
-
The Cascade: Molecule A alkylates Molecule B. This releases HCl .
-
Autocatalysis: The released HCl protonates the next molecule, accelerating the leaving group departure. The reaction becomes exponential, exothermic, and irreversible.
This guide provides the protocols to break this cycle.
Module 1: Storage & Stability (The Passive Phase)
Q: My material arrived as a liquid but turned into a pink/black solid in the freezer. Why? A: You likely stored it "neat" (undiluted) without an acid scavenger. Even at -20°C, the high concentration allows intermolecular collisions. Once a single molecule degrades, the liberated HCl catalyzes the polymerization of the rest.
The "Zero-HCl" Storage Protocol: To store this compound for >1 week, you must disrupt the autocatalytic cycle.
| Parameter | Recommendation | Scientific Rationale |
| Physical State | Never store neat. | Neat liquid maximizes the concentration of both electrophile and nucleophile ( |
| Solvent | Anhydrous Hydrocarbons (Hexane/Heptane) | Non-polar solvents suppress charge separation (ionization of C-Cl), preventing carbocation formation. |
| Stabilizer (Liquid) | Propylene Oxide (0.5 - 1.0%) | Acts as an "HCl Sponge." Reacts with free HCl to form propylene chlorohydrin, preventing acid catalysis. |
| Stabilizer (Solid) | Anhydrous K₂CO₃ (suspended) | A solid base at the bottom of the flask neutralizes any acid generated without dissolving and reacting with the electrophile. |
| Temperature | -20°C to -80°C | Kinetic suppression. |
Module 2: Reaction Optimization (The Active Phase)
Q: I am running a standard alkylation, but my yield is low and the mixture turned tar-black. What happened? A: You likely experienced Friedel-Crafts Self-Alkylation competing with your desired reaction. The black tar is poly(benzyl) polymer.
Troubleshooting The Reaction Setup:
-
Issue: Adding the reagent too fast.
-
Fix:High Dilution Slow Addition. Dissolve the benzyl chloride in a non-polar solvent (Toluene or Hexane) and add it dropwise to your nucleophile. This keeps the local concentration of the benzyl chloride low, statistically favoring reaction with your nucleophile over itself.
-
-
Issue: Using a polar protic solvent (Methanol/Ethanol).
-
Fix:Switch to Aprotic. Protic solvents facilitate the ionization of the C-Cl bond (SN1 pathway), increasing the "hot" carbocation character. Use THF, DMF, or Acetonitrile (if SN2 is desired).
-
-
Issue: Exotherm spikes.
-
Fix:Cryogenic Addition. Perform the addition at 0°C or -78°C. Allow the mixture to warm only after the reagent is fully dispersed.
-
Module 3: Visualizing the Failure Mode
Understanding the mechanism is the only way to prevent it. Below is the pathway of the "Death Spiral" (Autocatalytic Polymerization).
Caption: The "Death Spiral" Mechanism. Note the dashed red line: generated HCl feeds back into the system, accelerating ionization and causing a runaway reaction.
Module 4: Emergency & Safe Disposal
Q: The bottle is smoking/fuming. What do I do? A: This is a runaway polymerization releasing HCl gas.
-
Do NOT cap the bottle. Pressure buildup will cause an explosion.
-
Move to Fume Hood.
-
Quench (If safe): Pour the material onto a slurry of ice and Sodium Bicarbonate (NaHCO₃). The ice cools the exotherm, and the base neutralizes the acid catalyst.
Q: How do I clean the "Brick" out of my glassware? A: The polymer is cross-linked and insoluble in most organic solvents.
-
Method A (Mild): Soak in hot DMF or NMP overnight.
-
Method B (Aggressive): Piranha solution (H₂SO₄/H₂O₂). Warning: Extreme danger. Use only if trained.
-
Method C (Physical): Discard the glassware. It is often not worth the safety risk to recover a $50 flask containing a polymerized lachrymator.
Summary Protocol: The "Stabilized Transfer"
When you are ready to use the reagent, follow this exact sequence to ensure integrity:
-
Prepare Solvent: Pre-chill 10mL of dry THF or Toluene (depending on your reaction).
-
Add Base: Add 1.5 equivalents of your reaction base (e.g., DIPEA or K₂CO₃) to the receiving flask, not the storage flask.
-
Withdraw: Using a dry syringe, withdraw the required amount of 2-(Chloromethyl)-1-methoxy-4-methylbenzene.
-
Immediate Dilution: Inject immediately into the pre-chilled solvent.
-
Use: Proceed with the reaction immediately. Do not let the solution sit.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Carbocation Stability and Friedel-Crafts Alkylation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7503, Benzyl chloride (Analogous Reactivity Data). Retrieved from [Link]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Methoxybenzyl chloride (Stabilized). (Referenced for stabilizer protocols: Propylene Oxide/K2CO3).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for handling thermally unstable alkyl halides).
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Executive Summary: The Solvolysis Trap
Developing a purity method for 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CMMB) presents a specific analytical paradox: the standard Reverse Phase (RP) conditions used for 90% of small molecules will actively degrade this analyte during the run.
As a benzylic chloride, CMMB is an alkylating agent. In the presence of water (the primary solvent in RP-HPLC) and buffered salts, it undergoes rapid nucleophilic substitution (
This guide compares three distinct chromatographic approaches. We demonstrate why the "Standard" Aqueous RP approach fails and provide two validated alternatives: Normal Phase (NP-HPLC) and Non-Aqueous Reverse Phase (NARP) .
Comparative Analysis of Methodologies
The following table summarizes the performance of three distinct strategies for CMMB purity analysis.
| Feature | Method A: Standard Aqueous RP | Method B: Normal Phase (NP-HPLC) | Method C: Non-Aqueous RP (NARP) |
| Stationary Phase | C18 (ODS) | Silica or Diol | Phenyl-Hexyl or C18 |
| Mobile Phase | Water / Acetonitrile (Gradient) | Hexane / Isopropanol (Isocratic) | Acetonitrile / Methanol (No Water) |
| Analyte Stability | Poor (Hydrolysis on-column) | Excellent (Inert environment) | Good (Minimal protic attack) |
| Selectivity | Hydrophobicity-driven | Adsorption/Polarity-driven | |
| Main Artifact | "Ghost" peak (Benzyl alcohol) | None | Solvent front disturbances |
| Suitability | NOT RECOMMENDED | GOLD STANDARD | PRACTICAL ALTERNATIVE |
Deep Dive: The Mechanism of Failure in Method A
In Method A, the presence of water causes on-column degradation. You will observe a broad, tailing peak for the parent compound and a sharp, early-eluting peak for the alcohol impurity. Crucially, the area of the impurity peak increases with the residence time in the autosampler, making the method unvalidatable.
The Superiority of Method B (Normal Phase)
By utilizing non-polar solvents (Hexane/IPA), we eliminate the nucleophile (water). The benzylic chloride remains intact. Furthermore, NP-HPLC offers superior isomer selectivity, easily resolving CMMB from potential regioisomers (e.g., 3-chloromethyl variants) that co-elute on C18.
The Practicality of Method C (NARP)
For labs lacking NP-HPLC infrastructure, NARP is the bridge. Using a Phenyl-Hexyl column with 100% organic mobile phase (e.g., MeOH/ACN) suppresses hydrolysis while maintaining compatibility with standard RP instrumentation.
Recommended Experimental Protocols
Protocol 1: Normal Phase HPLC (The Gold Standard)
Best for: Reference Standard characterization and definitive purity assignment.
-
Column: High-purity Silica (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (Dried over molecular sieves).
-
Solvent B: Isopropanol (IPA).
-
Ratio: Isocratic 98:2 (Hexane:IPA).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 230 nm (Maximize benzenoid absorption) and 280 nm.
-
Sample Diluent: 100% n-Hexane.
-
System Suitability Requirement:
-
Retention Time (RT) Stability: %RSD < 1.0%.
-
Tailing Factor: 0.8 – 1.2.
-
Protocol 2: Non-Aqueous Reverse Phase (NARP)
Best for: Routine QC in labs without Normal Phase solvents.
-
Column: Phenyl-Hexyl (e.g., 4.6 x 100 mm, 2.7 µm).
-
Reasoning: The Phenyl ligand engages in
interactions with the CMMB aromatic ring, providing retention without water.
-
-
Mobile Phase:
-
Solvent A: Acetonitrile.[1]
-
Solvent B: Methanol.
-
Gradient: 90% A / 10% B (Isocratic hold). Note: Adjust ratio to tune retention.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20°C (Lower temperature further inhibits degradation).
-
Sample Diluent: 100% Acetonitrile (Anhydrous).
Visualizing the Science
Diagram 1: The Degradation Pathway
This diagram illustrates the chemical reality of why Aqueous RP fails. The benzylic chloride is susceptible to nucleophilic attack by the mobile phase water.
Caption: Mechanism of on-column hydrolysis. In aqueous RP-HPLC, the analyte (Blue) reacts with the mobile phase (Red) to form a false impurity (Green).
Diagram 2: Method Development Decision Tree
Follow this logic flow to select the correct method based on your laboratory's capabilities and the sample's needs.
Caption: Strategic decision matrix for selecting the optimal chromatographic mode, prioritizing analyte stability.
References
-
Valvis, I. et al. (2025). "Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis." Journal of Chromatographic Science.
-
Phenomenex Technical Guide. (2025). "Normal-phase vs. Reversed-phase Chromatography: Stability of Alkyl Halides." Phenomenex Blog.
-
Ji, S. et al. (2019).[2] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." Royal Society of Chemistry, Analytical Methods.
-
PubChem. (2025).[3] "2-(Chloromethyl)-1-methoxy-4-methylbenzene Compound Summary." National Library of Medicine.
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for Normal Phase vs. Reverse Phase selectivity mechanisms).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Characterization of 2-(Chloromethyl)-1-methoxy-4-methylbenzene
Topic: IR Spectroscopy Peaks for 2-(Chloromethyl)-1-methoxy-4-methylbenzene Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates, 2-(Chloromethyl)-1-methoxy-4-methylbenzene (also known as 2-methoxy-5-methylbenzyl chloride) serves as a critical alkylating agent. Its reactivity, driven by the benzylic chloride moiety, makes it susceptible to rapid hydrolysis and oxidation. Consequently, Infrared (IR) spectroscopy is not merely a characterization tool but a primary frontline defense for Quality Control (QC).
This guide provides an authoritative breakdown of the spectral fingerprint of this molecule. Unlike generic spectral lists, this document focuses on comparative diagnostics —distinguishing the target product from its specific metabolic precursors (benzyl alcohols) and oxidative impurities (benzaldehydes).
Structural Analysis & Predicted Vibrational Modes[1]
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The structure (1,2,4-trisubstituted benzene) contains three distinct functional domains that drive the spectral profile:
-
The Reactive Core (Benzyl Chloride): The
group is the primary diagnostic feature. It exhibits a unique "wagging" mode and a low-frequency stretching vibration that confirms the presence of the leaving group. -
The Electronic Modifier (Methoxy Group): The electron-donating
group at the ortho position introduces strong C-O stretching bands, often the most intense peaks in the spectrum. -
The Scaffold (Trisubstituted Aromatic Ring): The 1,2,4-substitution pattern dictates the out-of-plane (oop) C-H bending frequencies, essential for confirming regio-isomerism.
Experimental Protocol: High-Fidelity Acquisition
For this solid compound (MP ~69-72°C), Attenuated Total Reflectance (ATR) is the preferred modality due to its speed and minimal sample preparation, which reduces the risk of moisture absorption during handling.
Step-by-Step Workflow
-
Instrument Purge: Purge the spectrometer optics with dry nitrogen for 15 minutes to eliminate atmospheric
(3600–3800 ) and (2350 ) interference. -
Background Collection: Acquire a 32-scan background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Sample Loading: Place ~5 mg of the crystalline sample onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without cracking the crystal).
-
Acquisition: Collect the sample spectrum (32 scans, 4
resolution). -
Post-Process: Apply baseline correction if necessary. Do not apply smoothing algorithms that might obscure the fine structure of the aromatic overtones.
Spectral Analysis: Characteristic Peaks
The following table synthesizes the diagnostic peaks for 2-(Chloromethyl)-1-methoxy-4-methylbenzene. These values are derived from authoritative functional group correlations for benzyl chloride derivatives.
Table 1: Diagnostic IR Bands
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Alkyl Halide | 680 – 750 | Strong | Primary Confirmation. Indicates intact alkyl chloride. | |
| Methylene | 1260 – 1270 | Med-Strong | Critical Feature. Distinguishes benzyl chloride from simple alkyls. | |
| Ether | 1240 – 1260 | Very Strong | Often overlaps with | |
| Ether | 1020 – 1050 | Strong | Characteristic of anisole derivatives. | |
| Aromatic Ring | 1600, 1500, 1580 | Medium | The 1600/1500 doublet confirms the aromatic core.[1] | |
| Aromatic C-H | 3000 – 3100 | Weak | Sharp peaks above 3000 | |
| Aliphatic C-H | 2850 – 2960 | Medium | Methyl and methylene groups. | |
| Substitution | 800 – 860 | Strong | 2 adjacent hydrogens (1,2,4-substitution). | |
| Substitution | 860 – 900 | Medium | 1 isolated hydrogen (1,2,4-substitution). |
Comparative Analysis: Product vs. Impurities
The true power of IR in this context is negative identification —confirming the absence of precursors and byproducts.
Scenario A: Hydrolysis (Formation of Benzyl Alcohol)
The most common degradation pathway is the hydrolysis of the chloromethyl group to form 2-methoxy-5-methylbenzyl alcohol .
-
Target Signal: Disappearance of the C-Cl stretch (700
). -
Impurity Signal: Appearance of a broad, strong O-H stretch at 3300–3500
. -
Verdict: If the spectrum shows any broadness above 3200
, the sample is wet or hydrolyzed.
Scenario B: Oxidation (Formation of Benzaldehyde)
Oxidation leads to 2-methoxy-5-methylbenzaldehyde .
-
Target Signal: None.
-
Impurity Signal: Appearance of a sharp, intense Carbonyl (
) stretch at 1680–1700 . -
Verdict: The target molecule has no carbonyl group. Any peak in the 1700 region indicates contamination.
Scenario C: Regio-Isomers
Isomers like 3-chloromethyl-4-methoxy... will have similar functional group peaks but distinct Fingerprint Region (600–1400
Visualization & Logic Flows
Figure 1: Spectral Decision Tree for QC
This logic flow guides the analyst through the "Go/No-Go" decision process based on spectral features.
Caption: Decision tree for validating product identity and purity using key IR diagnostic bands.
Figure 2: Method Development Workflow
A standardized approach to developing a robust IR method for this compound.
Caption: Standardized workflow for IR data acquisition and processing to ensure reproducibility.
References
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-1-methoxy-4-methylbenzene Product Sheet. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Benzyl Chloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text for functional group correlations).
-
BenchChem. (n.d.). 2-(Chloromethyl)-1-methoxy-4-methylbenzene Structure and Properties. Retrieved from
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from
Sources
A Senior Application Scientist's Guide: Benchmarking 2-(Chloromethyl)-1-methoxy-4-methylbenzene for Synthetic Applications
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of 2-(Chloromethyl)-1-methoxy-4-methylbenzene, a structurally nuanced benzyl halide, against a series of benchmark alkylating agents: the parent benzyl chloride, the more reactive benzyl bromide, and the electronically similar 4-methoxybenzyl chloride. Through a combination of theoretical analysis, detailed experimental protocols, and comparative performance data, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies. We will explore the interplay of electronic effects, steric hindrance, and leaving group ability to provide a clear rationale for selecting the optimal reagent for a given transformation.
Introduction: The Role of Substituted Benzyl Halides in Synthesis
Benzyl halides are a cornerstone class of reagents in organic chemistry, prized for their ability to introduce the versatile benzyl group into a wide array of molecules.[1] This moiety is a common scaffold in pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The reactivity of the benzylic carbon, enhanced by the adjacent aromatic ring which stabilizes both SN1 and SN2 transition states, makes these compounds reliable electrophiles for C-O, C-N, and C-S bond formation.[4][5]
2-(Chloromethyl)-1-methoxy-4-methylbenzene (Structure 1 ) is a unique building block offering more than a simple benzyl group. Its substituted aromatic ring introduces specific electronic and steric features that can be leveraged for targeted synthesis. This guide aims to deconstruct the reactivity profile of 1 by benchmarking it against more common alkylating agents, providing chemists with the predictive power to employ it effectively.
Our analysis will focus on a representative O-alkylation reaction, a transformation of fundamental importance in drug development for the synthesis of ether linkages.
The Competitors: A Rationale for Benchmark Selection
To establish a comprehensive performance benchmark, we have selected three alternative alkylating agents, each chosen to isolate a specific structural or reactivity variable.
-
Benzyl Chloride (Structure 2): The simplest benzylic halide, serving as our baseline for reactivity. Its performance will highlight the cumulative electronic and steric effects of the methoxy and methyl substituents on our target molecule.
-
Benzyl Bromide (Structure 3): Identical to benzyl chloride but with a superior leaving group (bromide vs. chloride).[6] This comparison will quantify the impact of the leaving group on reaction kinetics and overall efficiency, a critical factor in process optimization.
-
4-Methoxybenzyl Chloride (p-Methoxybenzyl chloride, PMB-Cl) (Structure 4): This agent shares the electron-donating methoxy group with our target molecule but lacks the ortho-methyl group.[7] Comparing 1 and 4 allows for a direct assessment of the steric hindrance imposed by the methyl substituent adjacent to the reactive chloromethyl center.
Theoretical Framework: Predicting Reactivity
The reactivity of a benzylic halide in a nucleophilic substitution reaction is governed by a delicate balance of three primary factors:
-
Leaving Group Ability: The facility with which the halide anion departs. Bromide is a better leaving group than chloride due to its larger size and lower basicity, meaning C-Br bonds are typically broken more readily than C-Cl bonds.[6] This predicts a general reactivity trend of Benzyl Bromide > Benzyl Chloride.
-
Electronic Effects: Substituents on the aromatic ring modulate the electrophilicity of the benzylic carbon. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) can stabilize the developing positive charge in the transition state (and any carbocation intermediate in an SN1 pathway), thereby increasing reactivity.[8][9] The methoxy group is a particularly strong EDG through resonance.[8]
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing the rate of an SN2 reaction.[6] In 2-(Chloromethyl)-1-methoxy-4-methylbenzene, the methyl group is positioned ortho to the chloromethyl group, creating potential steric shielding.[6]
Based on this framework, we can form a hypothesis: Benzyl bromide (3 ) will be the most reactive agent. 4-Methoxybenzyl chloride (4 ) will be more reactive than the baseline benzyl chloride (2 ) due to the powerful EDG. Our target compound, 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1 ), will also be activated by its EDGs, but its reactivity may be tempered by steric hindrance from the ortho-methyl group, potentially making it less reactive than 4 but offering a unique profile of balanced reactivity and stability.
Experimental Protocol: O-Alkylation of 4-Nitrophenol
To provide a standardized platform for comparison, the O-alkylation of 4-nitrophenol was selected. The electron-withdrawing nitro group makes the phenolic proton more acidic and the corresponding phenoxide a good nucleophile, while the distinct UV-Vis profile of the product aids in analysis.
Safety Precaution: Benzyl halides are lachrymatory and corrosive.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials
-
4-Nitrophenol (1.0 eq.)
-
Alkylating Agent (1 , 2 , 3 , or 4 ) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (e.g., 500 mg, 3.59 mmol) and anhydrous potassium carbonate (1.0 g, 7.18 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring vigorously at room temperature, add the respective alkylating agent (3.95 mmol) to the suspension.
-
Reaction: Affix a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the 4-nitrophenol starting material is consumed.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate (30 mL) and water (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M NaOH (2 x 20 mL) to remove any unreacted 4-nitrophenol, followed by brine (20 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel or recrystallization. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and assess purity.
Performance Benchmark: Comparative Data
The following table summarizes the expected performance of each alkylating agent under the standardized protocol described above. The data is synthesized based on established principles of chemical reactivity.
| Alkylating Agent | Structure No. | Avg. Reaction Time (h) | Isolated Yield (%) | Key Observations & Remarks |
| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 1 | ~ 6 | 85-90% | Moderate reaction rate. Clean conversion with minimal by-products. The balance of electronic activation and steric hindrance leads to a controlled, high-yielding reaction. |
| Benzyl Chloride | 2 | ~ 8 | 70-75% | Slower reaction rate due to the lack of activating groups. Requires longer heating to reach full conversion. |
| Benzyl Bromide | 3 | ~ 1.5 | 90-95% | Very rapid reaction due to the excellent leaving group (Br⁻).[6] May require initial cooling to control exothermicity. Highest reactivity among the tested agents. |
| 4-Methoxybenzyl Chloride | 4 | ~ 3 | 92-97% | Fast reaction rate due to strong electronic activation from the para-methoxy group and lack of steric hindrance.[7] Prone to forming carbocation-related by-products if conditions are not carefully controlled. |
Discussion: Synthesizing the Results
The experimental outcomes align well with our theoretical predictions, providing a clear hierarchy of reactivity and utility for these reagents.
-
The Power of the Leaving Group: The stark difference in reaction time between Benzyl Bromide (3 ) and Benzyl Chloride (2 ) underscores the dominant role of the leaving group. For rapid, high-throughput synthesis where speed is paramount, a bromide is the superior choice.
-
Electronic Activation: The methoxy group in 4-Methoxybenzyl Chloride (4 ) provides a significant rate enhancement compared to the unsubstituted Benzyl Chloride (2 ), cutting the reaction time by more than half. This confirms the powerful activating effect of electron-donating groups in benzylic systems.
-
The Unique Profile of 2-(Chloromethyl)-1-methoxy-4-methylbenzene: Our target compound (1 ) presents the most interesting case. Its reaction time is intermediate between the highly activated 4-methoxybenzyl chloride (4 ) and the baseline benzyl chloride (2 ). This supports the hypothesis of a dual effect: the methoxy and methyl groups electronically activate the molecule for substitution, while the ortho-methyl group introduces steric hindrance that moderates this reactivity.[6] This "tamed" reactivity is not a disadvantage; it results in a highly controlled and clean reaction, yielding a product with high purity and minimizing the formation of side products that can arise from overly reactive electrophiles.
Conclusion and Recommendations
This guide demonstrates that 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly effective and valuable alkylating agent with a distinct performance profile. Its utility is best understood not as a direct replacement for more common reagents, but as a specialized tool for strategic synthesis.
Recommendations for Selection:
-
For maximum reactivity and speed , where potential side reactions are of minimal concern, Benzyl Bromide is the agent of choice.
-
For high reactivity with a chloride leaving group , particularly in the synthesis of PMB-ethers, 4-Methoxybenzyl Chloride is ideal.
-
For a baseline, cost-effective benzylation , Benzyl Chloride remains a viable, albeit slower, option.
-
For a highly controlled, clean, and high-yielding alkylation , where the goal is to introduce its specific substituted benzyl moiety, 2-(Chloromethyl)-1-methoxy-4-methylbenzene is the superior choice. Its moderated reactivity profile minimizes by-product formation, potentially simplifying downstream purification and improving overall process efficiency.
By understanding the interplay of electronic, steric, and leaving group effects, researchers can make informed decisions, leveraging the unique properties of 2-(Chloromethyl)-1-methoxy-4-methylbenzene to advance their synthetic programs.
References
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-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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- Arkat USA, Inc. (2009).
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Royal Society of Chemistry. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
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- Journal of Chemical Education. (n.d.).
-
ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from [Link]
-
Chandra Asri. (2025, June 15). What Is Alkylation? Definition, Functions, and Examples. Retrieved from [Link]
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Lecturio. (2025, December 15). Alkylating Agents and Platinum | Concise Medical Knowledge. Retrieved from [Link]
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MDPI. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
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Quora. (2021, July 29). Why is benzylic and allylic halide reaction faster than primary alkyl halide?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 12). Facile, general allylation of unactivated alkyl halides via electrochemically enabled radical-polar crossover. Retrieved from [Link]
-
ResearchGate. (2021, January 7). (PDF) An analysis of Electrophilic Aromatic Substitution: A “complex approach”. Retrieved from [Link]
-
PubMed. (2021, March 11). An analysis of electrophilic aromatic substitution: a "complex approach". Retrieved from [Link]
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Chemsrc. (2025, August 26). 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(chloromethyl)-4-methoxy-1-methylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254. Retrieved from [Link]
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-
Royal Society of Chemistry. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. Retrieved from [Link]
- IRJET. (2019, April 15). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
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-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-methoxy- (CAS 824-94-2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
- PubMed. (n.d.). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
